(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
Description
BenchChem offers high-quality (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(2)21-18-16-14-10-6-7-11-15(14)19(17(16)20)13-8-4-3-5-9-13/h3-12H,1-2H3/b18-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJIROAWKWGOB-VLGSPTGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one synthesis protocol
An In-Depth Technical Guide to the Synthesis of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
Introduction
The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The derivatization of the isatin core at the N-1 and C-3 positions allows for extensive molecular exploration and the fine-tuning of pharmacological profiles. Specifically, isatin oxime ethers represent a class of derivatives with significant therapeutic potential.
This guide provides a comprehensive, in-depth protocol for the synthesis of a specific isatin oxime ether, (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one .[4] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a robust and well-validated synthetic methodology.
Overall Synthetic Strategy
The synthesis of the target compound is most logically achieved through a three-step sequence starting from commercially available isatin. The strategy involves:
-
N-Phenylation: Introduction of the phenyl group at the N-1 position of the isatin core to produce 1-phenylisatin.
-
Oximation: Conversion of the C-3 carbonyl group of 1-phenylisatin into an oxime functionality.
-
O-Alkylation: Selective etherification of the oxime hydroxyl group with an isopropyl moiety to yield the final product.
The entire workflow is summarized in the diagram below.
Figure 1: High-level synthetic workflow for the target compound.
Mechanistic Considerations and Experimental Rationale
A robust synthesis relies on understanding the reactivity of the intermediates and controlling reaction conditions to favor the desired outcome. The most critical step in this sequence is the final O-alkylation, which requires careful management of regioselectivity.
Step 1: N-Phenylation of Isatin
The introduction of a substituent on the isatin nitrogen can be accomplished through various methods, including copper-catalyzed Ullmann-type couplings or Buchwald-Hartwig aminations. For this protocol, we select a well-established copper-catalyzed reaction with triphenylbismuth diacetate, which provides a reliable route to N-phenylisatin.[5] While other N-alkylation methods exist, such as using alkyl halides with a base, the N-arylation requires a catalyst to facilitate the C-N bond formation with the less reactive aryl group.[6][7]
Step 2: Oximation of 1-Phenylisatin
The conversion of the C-3 ketone of the isatin ring to an oxime is a standard condensation reaction.[3] The C-3 carbonyl is significantly more electrophilic than the C-2 amide carbonyl, ensuring high selectivity. The reaction is typically performed by treating the isatin derivative with hydroxylamine hydrochloride in a protic solvent like ethanol, often with a base such as pyridine or sodium acetate to liberate the free hydroxylamine nucleophile.[3][8]
Step 3: O-Alkylation of 1-Phenylisatin Oxime: The Chemo- and Regioselectivity Challenge
The alkylation of an isatin oxime is the most nuanced step of this synthesis. The oxime anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom.
-
O-Alkylation (Desired): Leads to the formation of the target oxime ether.
-
N-Alkylation (Undesired): Leads to the formation of a nitrone, an isomeric side product.[9]
The outcome of this reaction is governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer." The choice of the alkylating agent (the electrophile) is therefore critical. "Harder" electrophiles, such as alkyl bromides and chlorides, preferentially react at the hard oxygen center, favoring the desired O-alkylation.[9] Conversely, "softer" electrophiles like alkyl iodides tend to favor N-alkylation. For this reason, 2-bromopropane is the electrophile of choice for this synthesis.
The reaction is performed in an aprotic polar solvent like DMF with a base such as potassium carbonate (K₂CO₃) to deprotonate the oxime hydroxyl group, forming the nucleophilic oximate anion.[10]
Sources
- 1. 1-苯基靛红 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | C17H16N2O2 | CID 5525142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Alkylation of isatins with trichloroacetimidates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. WO2006119104A2 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide: Synthesis of Substituted Isatin Oxime Ethers
Executive Summary & Strategic Rationale
Isatin (1H-indole-2,3-dione) is a privileged scaffold in medicinal chemistry, but its C3-oxime ether derivatives represent a more specific, high-value pharmacophore. Unlike the parent isatin, the isatin oxime ether moiety introduces a rigid
Why Focus on Oxime Ethers?
-
Metabolic Stability: The ether linkage (
) is significantly more resistant to hydrolytic cleavage in vivo compared to the free oxime ( ) or the imine ( ). -
Lipophilicity Tuning: The
group on the oxygen allows for precise modulation of LogP without altering the core hydrogen-bonding capability of the indole NH. -
Geometric Isomerism: The
geometry provides a binary switch for active site fitting, though it presents a synthetic challenge that requires strict thermodynamic control.
Mechanistic Pathways & Retrosynthesis
To synthesize substituted isatin oxime ethers efficiently, one must choose between two distinct pathways. The choice depends heavily on whether the indole nitrogen (N1) is substituted.
The Divergent Pathways (Graphviz Visualization)
The following diagram illustrates the two primary routes and the critical regioselectivity checkpoint.
Figure 1: Retrosynthetic map contrasting the direct condensation route (Method A) against the stepwise alkylation route (Method B), highlighting the risk of N-alkylation in Method B.[1]
Critical Synthetic Methodologies
Method A: Direct Condensation (The "Gold Standard")
This is the preferred route for establishing the oxime ether linkage. By using a pre-formed alkoxyamine (
-
Mechanism: Acid-catalyzed nucleophilic attack of the alkoxyamine nitrogen on the C3-carbonyl of isatin, followed by dehydration.
-
Key Advantage: Absolute regioselectivity. The indole nitrogen remains untouched.
Method B: Sequential O-Alkylation (The "Versatile" Route)
This method is used when the specific alkoxyamine is not commercially available. It involves making the isatin oxime first, then alkylating the oxygen.[2]
-
Critical Risk: The isatin N-H proton (
) is acidic. In the presence of base (e.g., , NaH), the indole nitrogen deprotonates and competes with the oxime oxygen for the alkyl halide. -
Mitigation Strategy: If using Method B, you must protect the indole nitrogen (e.g., N-methyl, N-acetyl) before attempting O-alkylation of the oxime, or use highly specific conditions (e.g.,
or Mitsunobu conditions) to favor O-alkylation [1].
Stereochemical Control: The E/Z Conundrum
Isatin oxime ethers exist as E (trans) and Z (cis) isomers regarding the C=N bond.
-
Thermodynamic Preference: The Z-isomer is generally favored due to an intramolecular hydrogen bond between the oxime ether oxygen and the C2-amide carbonyl oxygen (via a water bridge) or dipole minimization.
-
Identification:
-
Z-isomer: C4-H proton signal in
NMR is typically shielded (upfield) relative to the E-isomer. -
E-isomer: Often formed kinetically or when steric bulk at C4 forces the alkoxy group away.
-
-
Control: To ensure thermodynamic equilibrium (Z-isomer), reflux in ethanol containing a catalytic amount of acid (AcOH or HCl) allows for isomerization.
Detailed Experimental Protocols
Protocol 1: Synthesis of Isatin Oxime Ethers via Direct Condensation (Method A)
Best for: High purity, avoiding N-alkylation side products.
Reagents:
-
Substituted Isatin (1.0 equiv)
-
O-Alkylhydroxylamine hydrochloride (
) (1.2 equiv) -
Sodium Acetate (anhydrous) (1.5 equiv) or Pyridine (2.0 equiv)
-
Solvent: Absolute Ethanol (10-15 mL per mmol isatin)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted isatin in absolute ethanol.
-
Addition: Add the O-alkylhydroxylamine hydrochloride followed by Sodium Acetate.
-
Note: NaOAc acts as a buffer to release the free amine without generating a strongly basic environment that could degrade the isatin ring.
-
-
Reaction: Reflux the mixture at 80°C for 3–6 hours.
-
Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The isatin starting material (usually orange/red) should disappear, replaced by a yellow/pale product spot.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (5x reaction volume).
-
Stir for 15 minutes. The oxime ether usually precipitates as a solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water.
Protocol 2: Click Chemistry Modification (Triazole Tethering)
Best for: Creating hybrid pharmacophores (e.g., Isatin-Triazole conjugates) [2].
Reagents:
-
Isatin O-propargyl oxime ether (Synthesized via Protocol 1 using O-propargylhydroxylamine)
-
Aryl Azide (
) (1.0 equiv) - (0.1 equiv)
-
Sodium Ascorbate (0.2 equiv)
-
Solvent: t-BuOH:Water (1:1)
Step-by-Step:
-
Dissolve the isatin O-propargyl ether and aryl azide in t-BuOH/Water.
-
Add fresh Sodium Ascorbate solution, followed by
solution. -
Stir vigorously at room temperature for 6–12 hours.
-
Workup: Dilute with water and extract with Ethyl Acetate. The triazole product is often pure enough after precipitation or simple silica plug filtration.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete buffering; Amine salt not free. | Switch base from NaOAc to Pyridine (reflux). Ensure reagents are dry. |
| N-Alkylation Observed (Method B) | Indole NH is competing. | Switch to Method A. If impossible, protect N1 with Acetyl/Benzyl group first. |
| E/Z Mixture | Kinetic trapping. | Reflux longer in acidic ethanol to reach thermodynamic equilibrium (usually Z). |
| Ring Opening | Strong base attack on C2 carbonyl. | Avoid hydroxide bases (NaOH/KOH). Use carbonates ( |
| Impurity: Isatin Oxime | Hydrolysis of the ether or incomplete reaction. | Ensure anhydrous conditions.[3] If using Sandmeyer route, use a "decoy agent" (formaldehyde) to scavenge excess hydroxylamine [3]. |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Link
-
Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles. New Journal of Chemistry (RSC). (2021). Link
-
Synthesis of Substituted Isatins. National Institutes of Health (PMC). (2014). Link
-
Selective Synthesis of E and Z Isomers of Oximes. Synlett. (2001).[4] Link[4]
Sources
- 1. (PDF) Synthesis and Regioselective N- And O-Alkylation of [research.amanote.com]
- 2. Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
NMR and mass spectrometry data of 1-phenyl-indolin-2-one derivatives
Technical Guide: Structural Characterization of 1-Phenyl-indolin-2-one Derivatives
Executive Summary The 1-phenyl-indolin-2-one (N-phenyl oxindole) scaffold represents a privileged structure in medicinal chemistry, serving as the core for multi-targeted kinase inhibitors (e.g., Nintedanib analogues) and anti-inflammatory agents. Unlike the planar indole, the indolin-2-one system possesses a non-aromatic lactam ring with a reactive C3-methylene center. This guide provides a rigorous, self-validating framework for the structural elucidation of these derivatives using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Part 1: Chemical Context & Synthetic Origins
To accurately interpret spectral data, one must understand the synthetic origin of the sample. Impurities often stem from incomplete N-arylation or side reactions at the C3 position.
Primary Synthetic Route: Buchwald-Hartwig Amination The most robust method for generating the 1-phenyl core involves the Palladium-catalyzed cross-coupling of oxindole with aryl halides.
Diagram 1: Synthetic Workflow & Impurity Logic This workflow illustrates the critical path from reactants to purified scaffold, highlighting potential contaminants (e.g., unreacted aryl halide) that may appear in spectral data.
Caption: Pd-catalyzed N-arylation workflow. Note that C3-arylation is a common competing pathway requiring NMR verification.
Part 2: NMR Spectroscopy Profiling
Causality: The N-phenyl group exerts a steric twist relative to the oxindole plane (approx. 40-50° dihedral angle), breaking the planarity observed in bare indoles. This results in specific shielding effects on the ortho-protons of the N-phenyl ring and the C7-H of the oxindole.
Diagnostic H NMR Signals (400/600 MHz)
The absence of the N-H singlet (typically ~10.5 ppm in unsubstituted oxindoles) is the primary indicator of successful N-phenylation.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Mechanistic Insight |
| C3-H | Methylene ( | 3.60 – 3.85 | Singlet (s) | Diagnostic for indolin-2-one vs indole. If C3 is substituted (e.g., alkylated), this becomes a doublet/multiplet or disappears (E/Z benzylidene). |
| C7-H | Aromatic (Oxindole) | 6.65 – 6.80 | Doublet (d) | Shielded relative to other aromatic protons due to electron density donation from the lactam nitrogen. |
| N-Ph ( | Aromatic (N-Phenyl) | 7.35 – 7.50 | Multiplet | Often broadened or shifted due to the steric twist relative to the carbonyl oxygen. |
| C4-H | Aromatic (Oxindole) | 7.15 – 7.25 | Doublet (d) | Deshielded by the anisotropy of the C3 carbonyl group (if C3 is oxidized/substituted). |
Diagnostic C NMR Signals
The carbon backbone provides the most reliable confirmation of the oxidation state.
-
C2 (Carbonyl):
174.0 – 176.0 ppm . This is the definitive signal distinguishing oxindole from indole (which lacks this C=O signal). -
C3 (Methylene):
35.0 – 40.0 ppm . High-field signal confirming hybridization. -
C-N (Bridgehead):
140.0 – 145.0 ppm . The quaternary carbon linking the phenyl ring to the nitrogen.
2D NMR Validation Protocol (Self-Validating System)
Do not rely on 1D integration alone due to aromatic overlap (9 protons in the 6.5–7.6 ppm range).
-
HSQC: Correlate the singlet at ~3.7 ppm to the carbon at ~36 ppm to confirm the intact lactam ring.
-
HMBC: Look for a long-range coupling from the C3 protons to the C2 carbonyl (~175 ppm) and the C3a bridgehead (~125 ppm). This triangulates the core structure.
Part 3: Mass Spectrometry & Fragmentation Logic
Causality: Under Electrospray Ionization (ESI) or Electron Impact (EI), the lactam ring is the primary site of fragmentation. The stability of the N-Phenyl bond usually preserves the biphenyl-amine character until high energies are applied.
Diagram 2: Fragmentation Pathway (ESI+) The loss of Carbon Monoxide (CO) is the "fingerprint" of the oxindole scaffold.
Caption: ESI+ fragmentation pathway. The transition from m/z 210 to 182 (loss of CO) confirms the oxindole core.
Key MS Features:
-
Ionization Mode: ESI(+) is preferred. Expect
or . -
Isotope Pattern: If halogenated derivatives (Cl/Br) are used, verify the isotopic envelope (3:1 for Cl, 1:1 for Br).
-
HRMS Tolerance: Acceptable error < 5 ppm.
-
Formula:
-
Exact Mass: 209.0841 Da.
-
Part 4: Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Maximize resolution of the aromatic region and prevent water suppression artifacts near the C3 signal.
-
Solvent Selection:
-
Preferred:DMSO-
. Although viscous, it solubilizes polar derivatives effectively. -
Alternative:CDCl
. Use only if the derivative is highly lipophilic. Note: CDCl may contain trace acid which can broaden signals.
-
-
Concentration: Dissolve 5–10 mg of compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (Cs
CO residues from synthesis) which cause line broadening. -
Acquisition:
-
Set relaxation delay (
) to 2.0 s to ensure full relaxation of quaternary carbons (C2, C=O). -
Acquire HSQC immediately after
H to map the C3-methylene protons.
-
Protocol B: LC-MS Screening
Objective: Rapid confirmation of N-arylation success.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: 1-phenyl-indolin-2-ones are moderately lipophilic and typically elute later than the unsubstituted oxindole precursor.
-
-
Detection: UV at 254 nm (aromatic) and 280 nm (indole-like absorption).
Part 5: References
-
Buchwald-Hartwig Amination (Methodology):
-
Title: Palladium-Catalyzed Synthesis of N-Aryl-2-indolinones.
-
Source:Journal of the American Chemical Society.
-
URL:[Link]
-
-
NMR Characterization of Heterocycles:
-
Title: A Guide to 1H NMR Chemical Shift Values (Compound Interest).
-
Source:Compound Interest / Cambridge Isotope Labs.
-
URL:[Link]
-
-
Mass Spectrometry of Amides/Lactams:
-
Biological Context (Kinase Inhibitors):
-
Title: Indolin-2-one Derivatives: A Review of their Synthesis and Biological Activities.
-
Source:Current Medicinal Chemistry.
-
URL:[Link]
-
Sources
Technical Guide: Structure-Activity Relationship of 1-Phenyl-Indolin-2-One Analogs
The following technical guide details the Structure-Activity Relationship (SAR) of 1-phenyl-indolin-2-one analogs. This document is structured for researchers and drug discovery scientists, focusing on the chemical scaffold's optimization, synthetic accessibility, and biological mechanisms.
Executive Summary
The 1-phenyl-indolin-2-one (N-phenyl oxindole) scaffold represents a critical modification of the classic indolin-2-one pharmacophore found in approved kinase inhibitors like Sunitinib and Nintedanib. While the parent indolin-2-one core typically relies on the N1-hydrogen as a hydrogen bond donor to bind the hinge region of kinase ATP pockets, the N1-phenyl substitution fundamentally alters this binding paradigm.
This guide explores how the 1-phenyl modification shifts the molecule's profile from a canonical Type I ATP-competitive inhibitor to a scaffold suitable for allosteric inhibition , hydrophobic pocket targeting , and enhanced membrane permeability . We analyze the SAR governing the C3, C5, and N1 positions, supported by validated synthetic protocols and quantitative biological data.
Chemical Scaffold & Numbering System
The core structure is the indolin-2-one (oxindole) fused to a phenyl ring at the Nitrogen (N1) position.
DOT Diagram 1: The 1-Phenyl-Indolin-2-One Scaffold & SAR Map
This diagram visualizes the core numbering and the functional impact of modifications at key positions.
Caption: SAR map detailing the functional consequences of modifications at N1, C3, and C5 positions of the indolin-2-one core.
Synthetic Strategies: Accessing the N-Aryl Core
Synthesizing 1-phenyl-indolin-2-one analogs requires efficient N-arylation of the oxindole precursor. The traditional Buchwald-Hartwig amination can be used, but the Chan-Lam coupling is preferred for its mild conditions and tolerance of functional groups, particularly when installing complex aryl systems.
Protocol: Copper-Catalyzed Chan-Lam N-Arylation
Self-Validating Step: The color change of the copper catalyst (Blue Cu(II) to Green/Brown) often indicates active catalytic species formation.
Reagents:
-
Indolin-2-one (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Cu(OAc)₂ (0.1 – 0.2 equiv)
-
Pyridine (2.0 equiv) or Et₃N
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Atmosphere: Open air (O₂ balloon optional for speed)
Step-by-Step Workflow:
-
Activation: Charge a round-bottom flask with Cu(OAc)₂, arylboronic acid, and indolin-2-one.
-
Solvation: Add DCM and stir to create a suspension.
-
Base Addition: Add Pyridine dropwise. The solution typically turns deep blue/green.
-
Reaction: Stir at room temperature for 12–24 hours under an air atmosphere. (Monitor via TLC: 1-phenyl products are significantly less polar than N-H precursors).
-
Workup: Quench with aqueous NH₄Cl to chelate copper (turns bright blue). Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
DOT Diagram 2: Synthetic Workflow (Chan-Lam)
Caption: Step-by-step Chan-Lam coupling workflow for synthesizing N-phenyl indolin-2-one derivatives.
Structure-Activity Relationship (SAR) Deep Dive
The N1-Phenyl "Switch"
The introduction of a phenyl group at N1 is the defining feature of this subclass.
-
Loss of Hinge Binding: In classic inhibitors like Sunitinib, the N1-H forms a critical hydrogen bond with the kinase hinge region (e.g., Glu917 in VEGFR2). Phenylation abolishes this interaction.
-
Consequence: 1-Phenyl analogs often show reduced potency against classic Type I kinase targets unless the inhibitor is designed to target allosteric sites (e.g., Aurora A allosteric pocket) or non-kinase targets (e.g., Tubulin, Pks13).
-
Permeability: The N-phenyl group significantly increases lipophilicity (CLogP +1.5 to +2.0), improving passive diffusion across cell membranes, which is crucial for intracellular targets.
C3-Position: The Warhead
The C3 position is the primary vector for potency.
-
Benzylidene Modification: Condensation with aldehydes creates a C3-benzylidene double bond.
-
E/Z Isomerism: The Z-isomer is typically thermodynamically stable and bioactive for kinase pockets, stabilized by an intramolecular H-bond (in N-H analogs). In 1-phenyl analogs, this H-bond is absent, leading to a mixture of E/Z isomers unless sterically constrained.
-
-
Heterocyclic Substitution: Replacing the benzylidene phenyl with a pyrrole or imidazole often restores potency by providing alternative H-bond donors/acceptors (e.g., Sunitinib-like tails).
C5/C6-Position: Electronic Tuning
-
Halogens (F, Cl): Substitution at C5 (para to N) blocks metabolic oxidation and improves half-life.
-
Electron Withdrawing Groups (EWG): C5-NO₂ or C5-SO₂R often increase the acidity of the C3-protons (in precursors), facilitating Knoevenagel condensations, and can enhance pi-stacking interactions in the binding pocket.
Mechanism of Action: Allosteric vs. Orthosteric
Unlike their N-H counterparts, 1-phenyl-indolin-2-ones are increasingly recognized as allosteric inhibitors .
Case Study: Aurora A Kinase Research indicates that (E)-3-benzylidene-1-phenylindolin-2-one derivatives can bind to Allosteric Site 3 of Aurora A, avoiding the highly conserved ATP pocket. This confers higher selectivity, as the allosteric site is less conserved across the kinome than the ATP hinge.
DOT Diagram 3: Signaling Pathway & Inhibition Mode
Caption: Mechanism of action showing allosteric inhibition of Aurora A kinase leading to cell cycle arrest.
Quantitative Data Summary
The following table summarizes the cytotoxic potency (IC50) of key 1-phenyl-indolin-2-one analogs against representative cancer cell lines. Note the impact of C3-substitution on activity.
| Compound ID | N1-Substituent | C3-Substituent | Target/Cell Line | IC50 (µM) | Mechanism | Ref |
| AK34 | Phenyl | 4-OH-Benzylidene | Aurora A Kinase | 1.68 | Allosteric | [1] |
| Cmpd 9 | Phenyl | 4-Cl-Benzylidene | HepG2 (Liver) | 2.53 | Cytotoxic | [2] |
| Cmpd 20 | Phenyl | 4-Cl-Benzylidene | MCF-7 (Breast) | 5.28 | Cytotoxic | [2] |
| Sunitinib | H (Control) | 5-F-Indol-2-yl | VEGFR2 | 0.01 | ATP-Comp | [3] |
Interpretation: The 1-phenyl analogs (AK34, Cmpd 9) exhibit micromolar potency, which is lower than the nanomolar potency of the optimized N-H drug Sunitinib. This supports the hypothesis that 1-phenyl analogs are better suited as hits for novel allosteric sites or phenotypic screens rather than direct replacements for hinge-binding Type I inhibitors.
Experimental Protocol: Biological Assay (IC50)
Objective: Determine the IC50 of a 1-phenyl-indolin-2-one analog against MCF-7 cells.
-
Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Dissolve the 1-phenyl analog in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Add to wells (Final DMSO < 0.5%).
-
Incubation: Incubate for 48 or 72 hours.
-
Detection (MTT Assay):
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate 4h at 37°C.
-
Remove media carefully.
-
Add 150 µL DMSO to solubilize formazan crystals.
-
-
Analysis: Read absorbance at 570 nm. Calculate % viability relative to DMSO control. Plot dose-response curve to derive IC50.[1]
References
-
Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC Medicinal Chemistry. Link
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells. Molecules. Link
-
Sunitinib: A Review of its Use in the Management of Renal Cell Carcinoma. Drugs. Link
-
Copper-catalyzed Chan-Lam coupling: A review. Tetrahedron. Link
Sources
Computational Targeting of the Indolin-2-one Oxime Ether Scaffold
A Structural Biology & In Silico Guide
Introduction: The Privileged Scaffold
The indolin-2-one (oxindole) core represents a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for FDA-approved kinase inhibitors like Sunitinib and Nintedanib . While the parent oxindole binds tightly to the ATP-binding hinge region of kinases, the introduction of an oxime ether moiety (
This guide details the in silico modeling of these specific derivatives. Unlike generic docking protocols, modeling indolin-2-one oxime ethers requires specific attention to geometric isomerism (
Structural Rationale & Target Selection
The primary target for this scaffold is the Receptor Tyrosine Kinase (RTK) family, specifically VEGFR-2 (KDR) . The binding logic is tripartite:
-
The Anchor: The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (specifically Cys919 in VEGFR-2).
-
The Geometric Lock: The C3-oxime double bond (
) rigidifies the connection to the side chain. -
The Probe: The ether tail (
) extends into the solvent-accessible front pocket or the hydrophobic back pocket, depending on the specific isomer and substitution.
Experimental Protocol: Step-by-Step
Phase I: Ligand Preparation (The Isomer Challenge)
The most common failure point in modeling oximes is neglecting stereochemistry. The
-
Step 1: Generate 3D structures for both
and isomers. -
Step 2: Perform DFT geometry optimization (B3LYP/6-31G* level) to determine the lowest energy conformer.
-
Step 3: Assign Gasteiger partial charges. Crucial: Ensure the oxime nitrogen and oxygen have correct hybridization (
and respectively).
Phase II: Protein Preparation (VEGFR-2)
-
Source: RCSB PDB.
-
Recommended PDB ID: 4ASD (Sunitinib-bound) or 3WZE . These structures are co-crystallized with indolin-2-one derivatives, ensuring the activation loop (A-loop) is in a conformation ("DFG-out" or "DFG-in") compatible with this scaffold.
-
Protocol:
-
Remove water molecules (unless bridging the hinge).
-
Protonate residues at pH 7.4.
-
Critical: Ensure Glu885 and Cys919 are free of steric clashes, as these are key interaction points.
-
Phase III: Molecular Docking (The "Hinge-Plus" Strategy)
Standard docking often misaligns the core. You must enforce the hinge interaction.
-
Software: AutoDock Vina, GLIDE, or GOLD.
-
Grid Box: Center on the co-crystallized ligand (Sunitinib). Size:
Å. -
Constraint (Optional but Recommended): Set a positional constraint (H-bond) on the backbone NH of Cys919 .
-
Scoring: Look for binding energies
kcal/mol.
Data Output Format:
| Compound ID | Isomer | Binding Energy (kcal/mol) | H-Bond (Hinge) | H-Bond (Linker) | RMSD (vs Ref) |
| Ref (Sunitinib) | Z | -10.8 | Cys919, Glu917 | Asn923 | 0.0 Å |
| IOE-01 | Z | -10.2 | Cys919 | Asp1044 | 1.2 Å |
| IOE-01 | E | -8.4 | None | Asp1044 | 4.5 Å |
Table 1: Example comparative docking data. Note the significant energy penalty for the wrong isomer (E).
Phase IV: Molecular Dynamics (MD) Simulation
Docking is static; MD validates the stability of the flexible ether tail.
-
Engine: GROMACS or Desmond.
-
Force Field: CHARMM36 or OPLS4.
-
Duration: Minimum 100 ns.
-
Solvent: TIP3P Water + 0.15M NaCl.
-
Analysis:
-
RMSD: Ligand RMSD should stabilize (
Å fluctuation) after 10-20 ns. -
H-Bond Lifetime: Calculate the % occupancy of the Cys919 H-bond. If
, the binder is a false positive.
-
Visualizations
Workflow Diagram
The following diagram outlines the critical decision pathways in modeling this scaffold, specifically addressing the isomerism check.
Figure 1: Computational workflow emphasizing the critical stereochemical checkpoint for oxime derivatives.
Binding Mode Interaction Map
This schematic illustrates the pharmacophore mapping of an indolin-2-one oxime ether within the VEGFR-2 ATP pocket.
Figure 2: Pharmacophore map showing the tripartite binding mode: Hinge anchor, Linker bridge, and Hydrophobic tail.
ADMET Profiling & Drug-Likeness
Oxime ethers often suffer from poor aqueous solubility (LogS). In your in silico screen, prioritize the following parameters using tools like SwissADME or pkCSM:
-
LogP: Maintain between 2.0 and 4.5. High lipophilicity (
) in the ether tail improves potency but ruins bioavailability. -
TPSA (Topological Polar Surface Area): The oxime group adds polarity. Ensure TPSA
Ų for cell membrane permeability. -
Metabolic Stability: The oxime ether bond is generally metabolically stable compared to esters, but check for CYP450 inhibition.
References
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 2022.[1] [Link][1][2][3]
-
Design, Synthesis, Biological Evaluation and Molecular Docking of Novel Isatin-Oxime Ether Derivatives as Potential IDH1 Inhibitors. ResearchGate, 2024. [Link]
-
Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2. ChemistrySelect, 2022. [Link]
-
The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Current Topics in Medicinal Chemistry, 2021. [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy, 2011. [Link]
Sources
Navigating the Maze: A Technical Guide to Predicting the ADME Properties of Novel Isatin Derivatives
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Isatin and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of late-stage attrition.[4] This technical guide provides a comprehensive framework for the early-stage evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel isatin derivatives, integrating in silico predictive modeling with essential in vitro validation assays. As a senior application scientist, the goal is to equip you with the rationale and methodologies to de-risk your isatin-based drug discovery programs and select candidates with a higher probability of clinical success.
The Imperative of Early ADME Assessment
Historically, ADME properties were often evaluated late in the drug development pipeline. This approach is inefficient and costly, as promising compounds can fail in clinical trials due to undesirable pharmacokinetic behaviors.[4] The modern drug discovery paradigm emphasizes a "fail early, fail cheap" strategy, where potential liabilities are identified and addressed at the outset.[5] In silico ADME prediction has emerged as an indispensable tool in this endeavor, offering rapid and cost-effective screening of large compound libraries to prioritize candidates for synthesis and further testing.[4][6]
The In Silico ADME Prediction Workflow for Isatin Derivatives
The initial step in assessing the drug-likeness of novel isatin derivatives involves a suite of computational tools that predict a range of physicochemical and pharmacokinetic properties. Several user-friendly and robust platforms are available, with SwissADME and pkCSM being among the most widely used and validated.[7][8][9]
Step 1: Molecular Descriptors and Physicochemical Properties
The foundation of ADME prediction lies in the calculation of fundamental molecular descriptors. These properties govern a molecule's behavior in a biological environment.
-
Lipophilicity (logP): The octanol-water partition coefficient is a critical determinant of a drug's ability to cross biological membranes. For isatin derivatives, a balanced logP is desirable – too high, and the compound may be poorly soluble and prone to non-specific binding; too low, and it may not effectively cross cell membranes. Several algorithms, such as iLOGP, XLOGP3, and WLOGP, can be used for this prediction.[7]
-
Aqueous Solubility (logS): Adequate solubility is crucial for absorption and formulation. Poorly soluble compounds often exhibit low bioavailability.
-
Molecular Weight (MW): Adherence to Lipinski's Rule of Five, which suggests an MW of <500 Da, is a general guideline for good oral bioavailability.[1]
-
Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes. A TPSA between 60 and 140 Ų is often associated with optimal absorption.[7]
-
Hydrogen Bond Donors and Acceptors: These also play a role in membrane permeability and target binding, with Lipinski's rule suggesting ≤5 donors and ≤10 acceptors.
Step 2: Pharmacokinetic Predictions
Building upon the physicochemical properties, computational models can predict key pharmacokinetic parameters.
-
Gastrointestinal (GI) Absorption: High GI absorption is a prerequisite for orally administered drugs. In silico models predict the percentage of a compound that will be absorbed from the gut. A value greater than 30% is generally considered favorable.[10]
-
Blood-Brain Barrier (BBB) Permeability: For CNS-targeting isatin derivatives, the ability to cross the BBB is essential. Conversely, for peripherally acting drugs, low BBB penetration is desired to avoid central side effects.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can pump drugs out of cells, reducing their intracellular concentration and efficacy. Predicting whether an isatin derivative is a substrate or inhibitor of P-gp is crucial for understanding its potential for drug resistance and drug-drug interactions.[10]
-
Cytochrome P450 (CYP) Inhibition: CYP enzymes are the primary drivers of drug metabolism. Inhibition of major isoforms like CYP1A2, 2C9, 2C19, 2D6, and 3A4 can lead to adverse drug-drug interactions.[10]
Step 3: Drug-Likeness and Lead-Likeness Evaluation
Finally, the predicted properties are integrated to assess the overall "drug-likeness" of the isatin derivatives. This involves evaluating their compliance with established filters like Lipinski's Rule of Five and other medicinal chemistry rules.[1] The bioavailability score, which provides a composite assessment of several parameters, can also be a useful metric.[7]
Data Presentation: Predicted ADME Properties of Exemplar Isatin Derivatives
To illustrate the output of an in silico ADME assessment, the following table summarizes the predicted properties for a hypothetical series of novel isatin derivatives.
| Derivative | MW ( g/mol ) | logP | logS | GI Absorption | BBB Permeant | P-gp Substrate | CYP2D6 Inhibitor | Lipinski Violations | Bioavailability Score |
| Isatin-A | 350.4 | 2.5 | -3.8 | High | Yes | No | No | 0 | 0.55 |
| Isatin-B | 480.6 | 4.9 | -5.2 | High | Yes | Yes | No | 0 | 0.55 |
| Isatin-C | 520.3 | 5.5 | -6.1 | Low | No | No | Yes | 2 | 0.17 |
| Isatin-D | 380.2 | 1.8 | -2.5 | High | No | No | No | 0 | 0.55 |
The Indispensable Role of Experimental Validation: A Self-Validating System
While in silico predictions are powerful for initial screening, they are not a substitute for experimental validation.[1] A robust drug discovery program will integrate computational predictions with in vitro assays to create a self-validating system, where experimental data is used to refine and improve the predictive models. Early-stage in vitro ADME testing provides crucial data to confirm or refute the computational predictions and guide the next steps in lead optimization.[11]
Experimental Protocol: Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard for in vitro prediction of human intestinal absorption.[12][13] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[13]
Objective: To determine the apparent permeability coefficient (Papp) of novel isatin derivatives across a Caco-2 cell monolayer, providing a measure of their potential for oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a Transwell™ plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer.[14]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
The test isatin derivative is added to the apical (A) side of the monolayer, representing the intestinal lumen.
-
The basolateral (B) side, representing the blood, is filled with fresh buffer.
-
The plate is incubated at 37°C.
-
Samples are taken from the basolateral compartment at various time points.
-
-
Quantification: The concentration of the isatin derivative in the collected samples is determined using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio can also be determined by performing the transport study in the B to A direction to assess the involvement of efflux transporters like P-gp.[14]
Experimental Protocol: Liver Microsomal Stability Assay
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. Liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYPs, are used to assess a compound's susceptibility to Phase I metabolism.[15][16]
Objective: To determine the in vitro metabolic stability of novel isatin derivatives in human liver microsomes.
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer.
-
Incubation:
-
The test isatin derivative is added to the microsomal suspension.
-
The reaction is initiated by adding a NADPH-regenerating system.
-
The mixture is incubated at 37°C.
-
-
Sampling: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile.[16]
-
Analysis: After protein precipitation, the remaining concentration of the parent isatin derivative in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Experimental Protocol: Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target. Only the unbound fraction is pharmacologically active.[17]
Objective: To determine the percentage of novel isatin derivatives bound to plasma proteins.
Methodology:
-
Method Selection: Equilibrium dialysis is the gold standard method, minimizing non-specific binding.[18] Ultrafiltration is a faster alternative suitable for screening.[18]
-
Equilibrium Dialysis Procedure:
-
A semipermeable membrane separates a chamber containing the isatin derivative in plasma from a chamber with buffer.
-
The system is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
-
Quantification: The concentration of the isatin derivative in both the plasma and buffer chambers is measured by LC-MS/MS.
-
Data Analysis: The percentage of protein binding and the unbound fraction are calculated.
Visualizing the Integrated ADME Workflow
The following diagram illustrates the integrated workflow for predicting and validating the ADME properties of novel isatin derivatives.
Caption: Integrated workflow for ADME assessment of isatin derivatives.
Causality and Interpretation: From Data to Decisions
The true expertise lies not just in generating data, but in understanding its implications.
-
High Caco-2 permeability (Papp > 10 x 10⁻⁶ cm/s) coupled with high predicted GI absorption suggests good potential for oral bioavailability. A high efflux ratio (>2) indicates that the compound is a substrate for an efflux transporter, which may limit its absorption and efficacy.[14]
-
A short half-life in the microsomal stability assay points to rapid metabolic clearance, which may necessitate more frequent dosing. Identifying the metabolites formed can provide insights into the metabolic pathways and potential for reactive metabolite formation.
-
High plasma protein binding (>99%) can limit the free drug concentration at the target site and may be a liability. However, this needs to be considered in the context of the drug's potency.
-
Discrepancies between in silico predictions and in vitro results are valuable learning opportunities. They can highlight the limitations of the computational models for a particular chemical series and provide data to build more accurate, customized models.
Conclusion
The early and integrated assessment of ADME properties is a cornerstone of modern drug discovery. For novel isatin derivatives, a wealth of in silico tools can provide rapid and cost-effective initial profiling. However, this technical guide emphasizes that these predictions must be anchored in robust experimental validation. By implementing a workflow that combines computational modeling with key in vitro assays such as Caco-2 permeability, liver microsomal stability, and plasma protein binding, researchers can build a comprehensive understanding of a compound's pharmacokinetic profile. This data-driven approach, grounded in scientific integrity, will enable more informed decision-making, leading to the selection of isatin derivatives with the greatest potential to become safe and effective medicines.
References
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
PubMed. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]
-
JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
PubMed. (2005, August 15). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
-
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
MDPI. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
-
Mihalev, E. (n.d.). Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness. Scientific Online Resource System. Retrieved from [Link]
-
Preprints.org. (2025, November 16). Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Improving Early Drug Discovery through ADME Modelling. Retrieved from [Link]
-
PubMed. (2025, December 11). Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. Retrieved from [Link]
-
PMC. (2025, July 1). In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates. Retrieved from [Link]
-
BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2024, July 25). Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study. Retrieved from [Link]
-
Fiveable. (2025, August 15). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
MDPI. (2024, June 3). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]
-
PubMed. (2002, January 15). The emerging importance of predictive ADME simulation in drug discovery. Retrieved from [Link]
-
Preprints.org. (2022, August 19). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Retrieved from [Link]
-
Biosig Lab. (n.d.). Theory - How to interpret pkCSM results. Retrieved from [Link]
-
Hilaris Publisher. (2014, July 28). Molecular Docking Studies and ADME Prediction of Novel Isatin Analogs with Potent Anti-EGFR Activity. Retrieved from [Link]
-
Taylor & Francis. (2022, August 16). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Retrieved from [Link]
-
Med Sci | Free Full-Text. (n.d.). Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2011, April 1). Design, docking study and ADME prediction of Isatin derivatives as anti-HIV agents. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Retrieved from [Link]
-
PMC. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]
-
PubMed. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. Retrieved from [Link]
-
RJ Wave. (2025, December 12). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. Retrieved from [Link]
-
Ovid. (2016, July 12). Synthesis, in vitro evaluation and molecular docking studies of novel coumarin- isatin derivatives as α- glucosidase inhibitors. Retrieved from [Link]
-
ACS Omega. (2024, June 5). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Retrieved from [Link]
-
RSC Publishing. (2025, September 8). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Retrieved from [Link]
-
RSC Publishing. (2025, January 13). Design, synthesis, in vitro, and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents. Retrieved from [Link]
-
PMC. (2024, July 3). Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells. Retrieved from [Link]
-
MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Retrieved from [Link]
-
PMC. (2025, August 22). In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases. Retrieved from [Link]
-
F1000Research. (2023, September 1). In silico molecular docking, ADME study and synthesis of new 1,3-diazetidin-2-one derivatives with high anti-proliferative activity. Retrieved from [Link]
Sources
- 1. Computational analysis of 3-monosubstituted isatin derivatives for physicochemical properties and drug-likeness | Mihalev | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. The emerging importance of predictive ADME simulation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 9. (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives [academia.edu]
- 10. pkCSM [biosig.lab.uq.edu.au]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 16. merckmillipore.com [merckmillipore.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
Methodological & Application
Application Note: High-Precision In Vitro Cytotoxicity Profiling of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
Executive Summary & Pharmacophore Context
This Application Note details the standardized protocol for evaluating the cytotoxic efficacy of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one . This molecule represents a privileged scaffold in medicinal chemistry: the isatin-3-oxime ether .
Unlike parent isatin (1H-indole-2,3-dione), this derivative features two critical lipophilic modifications:
- -Phenyl substitution (Position 1): Enhances membrane permeability and hydrophobic pocket binding (often improving potency against kinases like VEGFR or CDK) [1][2].
-
-Isopropyl oxime ether (Position 3): The (3Z)-propan-2-yloxyimino group locks the molecule in a stable configuration, preventing the rapid metabolic reduction often seen with simple oximes (
) while improving hydrolytic stability [3].
Primary Application: Evaluation of antiproliferative activity against solid tumor cell lines (e.g., HeLa, HepG2, MCF-7) via metabolic activity assays.
Compound Properties & Reconstitution Strategy
The lipophilicity of this compound (Predicted LogP
Physicochemical Profile
| Property | Specification |
| IUPAC Name | (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one |
| Molecular Formula | |
| Molecular Weight | 280.32 g/mol |
| Solubility | Insoluble in water; Soluble in DMSO, DMF |
| Stability | Light-sensitive (protect from direct UV due to oxime isomerization) |
Reconstitution Protocol (Stock Solution)
Objective: Create a 20 mM Master Stock.
-
Weigh 5.60 mg of compound.
-
Add 1.0 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex for 30 seconds until fully dissolved.
-
Critical Step: Aliquot into amber tubes (50
L each) to avoid freeze-thaw cycles. Store at -20°C.
Experimental Design: The MTT Assay System
While various assays exist (CCK-8, SRB), the MTT Assay is the industry standard for isatin derivatives, allowing direct comparison with historical data for this scaffold [4].
Biological System Setup
-
Cell Lines:
-
HeLa (Cervical Cancer): High sensitivity to isatin-tubulin inhibitors.
-
HepG2 (Liver Carcinoma): Metabolic competence model.
-
MCF-7 (Breast Cancer): Standard for hormone-dependent screening.
-
-
Controls:
-
Negative: 0.5% DMSO in media (Vehicle Control).
-
Positive: Sunitinib or Doxorubicin (Standard isatin-based or intercalating agents).
-
Blank: Media only (no cells).
-
Experimental Workflow Diagram
Figure 1: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Assay Protocol
Phase 1: Cell Seeding (Day 0)
-
Harvest cells in the logarithmic growth phase.
-
Dilute cell suspension to 5 x
cells/mL . -
Dispense 100
L/well into a 96-well plate (Final: 5,000 cells/well). -
Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS, not cells. This prevents evaporation artifacts.
-
Incubate for 24 hours at 37°C, 5%
.
Phase 2: Compound Treatment (Day 1)
Preparation of Working Solutions:
-
Thaw one 20 mM stock aliquot.
-
Perform serial dilutions (1:2 or 1:3) in culture media .
-
Top Concentration: 100
M (requires 1:200 dilution of stock). -
Final DMSO Concentration: Must remain
0.5% in all wells to avoid solvent toxicity.
-
-
Aspirate old media from the plate.
-
Add 100
L of treatment media to triplicate wells.
Phase 3: Readout (Day 3 or 4)
-
After 48h or 72h exposure, add 20
L of MTT solution (5 mg/mL in PBS) to each well. -
Incubate for 3-4 hours. Note: Look for intracellular purple puncta.
-
Carefully aspirate the supernatant (do not disturb the formazan crystals).
-
Add 150
L DMSO to dissolve the crystals. -
Shake plate on an orbital shaker for 10 minutes (dark).
-
Measure absorbance at 570 nm (Reference: 630 nm).
Data Analysis & Interpretation
Calculation
Calculate Cell Viability (%) for each concentration:
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the IC50 (Half-maximal inhibitory concentration).
Expected Results & Causality
For (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one, expect IC50 values in the low micromolar range (1 - 10
-
High Potency: Indicates effective membrane penetration (due to the
-phenyl group) and target engagement. -
Low Potency (>50
M): May indicate poor solubility or efflux pump susceptibility (e.g., P-gp overexpression in MDR lines).
Mechanistic Insight (SAR Context)
Isatin-3-oxime ethers typically function via tubulin destabilization or kinase inhibition (e.g., VEGFR2, CDK2) [2][5]. The hydrophobic
Figure 2: Proposed Mechanism of Action (MOA) for
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| High Background Absorbance | Protein precipitation or media color | Use phenol red-free media or subtract blank correctly. |
| Precipitation in Wells | Compound insolubility | Do not exceed 100 |
| High Standard Deviation | Pipetting error or evaporation | Use "Edge Effect" mitigation (PBS in outer wells). |
| Yellow Drug Color | Intrinsic compound absorbance | Run a "Compound Only" control plate without cells to subtract interference. |
References
-
PubChem. (2025). (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one | C17H16N2O2.[1] National Library of Medicine. [Link]
-
Wei, K., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel Isatin-Oxime Ether Derivatives as Potential IDH1 Inhibitors. ResearchGate. [Link]
-
Ibrahim, S. A., & Elsaman, T. (2018).[2] Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International. [Link]
-
Saryaneh, et al. (2025). Synthetic Approaches of Isatin Derivatives as an Anti-Cancer Agent. South Eastern European Journal of Public Health. [Link]
-
Ceribelli, et al. (2020). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Frontiers in Pharmacology/PMC. [Link]
Sources
Evaluating VEGFR-2 inhibition by novel indolin-2-one compounds
Application Note: AN-VXR-2026 Title: Precision Profiling of Novel Indolin-2-one Derivatives as VEGFR-2 (KDR) Inhibitors: From Biochemical Kinetics to Angiogenic Phenotypes
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary driver of tumor angiogenesis.[1][2] While the indolin-2-one scaffold (exemplified by Sunitinib) is a privileged structure for kinase inhibition, the evaluation of novel derivatives requires a rigorous, orthogonal screening cascade to distinguish true allosteric or orthosteric potency from off-target artifacts. This guide outlines a validated workflow for evaluating these compounds, integrating TR-FRET biochemical kinetics, phenotypic HUVEC tube formation, and intracellular phosphorylation mapping.
The Chemical Scaffold & Mechanism of Action
Why Indolin-2-ones? The indolin-2-one (oxindole) core functions as a Type I kinase inhibitor. It mimics the purine ring of ATP, occupying the adenine-binding pocket of the VEGFR-2 kinase domain.
-
Structural Causality: The C-3 substitution on the oxindole ring controls selectivity, while the core forms critical hydrogen bonds with the kinase "hinge region" residues Glu917 and Cys919 .
-
Inhibition Logic: By competing with ATP, these compounds prevent the autophosphorylation of the activation loop (Tyr1054/1059) and the carboxy-terminal signaling sites (Tyr1175), effectively silencing the downstream RAF/MEK/ERK and PI3K/AKT cascades required for endothelial proliferation.
Pathway Visualization: VEGFR-2 Signaling & Inhibition Point
Figure 1: Mechanism of Action. The indolin-2-one scaffold competitively blocks ATP binding at the intracellular kinase domain, severing the link between VEGF stimulation and angiogenic phenotype.
Biochemical Profiling: HTRF Kinase Assay
Objective: Determine the IC50 of your compound in a cell-free system. Methodology: Homogeneous Time-Resolved Fluorescence (HTRF).[3] Unlike ELISA, HTRF is "mix-and-read," eliminating wash steps that can disrupt weak inhibitors.
Mechanism:
-
Reaction: Recombinant VEGFR-2 kinase phosphorylates a biotinylated peptide substrate using ATP.
-
Detection: A Europium-cryptate labeled antibody binds the phosphorylated product. Streptavidin-XL665 binds the biotinylated substrate.
-
Signal: When the antibody binds the phosphorylated substrate, the donor (Eu) and acceptor (XL665) come into proximity -> FRET signal occurs.
-
Inhibition: Your compound blocks phosphorylation -> No antibody binding -> Low FRET Signal .
Protocol 1: HTRF IC50 Determination
Reagents:
-
Recombinant VEGFR-2 (cytoplasmic domain).
-
Substrate: Biotin-poly(Glu,Tyr) or specific TK substrate.
-
ATP (Ultra-pure).
-
Detection Reagents: Eu-Cryptate anti-phosphotyrosine + Streptavidin-XL665.
Step-by-Step Workflow:
-
Compound Prep: Prepare a 10-point serial dilution of the indolin-2-one derivative in DMSO. Final DMSO concentration in the assay must be <1% to avoid enzyme denaturation.
-
Enzyme Mix: Dilute VEGFR-2 enzyme in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Substrate/ATP Mix: Prepare a mix containing the biotin-peptide and ATP.
-
Critical Check: Use [ATP] at the
value (approx. 10 µM for VEGFR-2) to ensure the assay is sensitive to competitive inhibitors.
-
-
Reaction:
-
Add 4 µL Compound.[4]
-
Add 2 µL Enzyme Mix.
-
Add 4 µL Substrate/ATP Mix.
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection: Add 10 µL of Detection Mix (containing EDTA to stop the reaction + HTRF fluorophores).
-
Read: Incubate 1 hour at RT. Read on an HTRF-compatible plate reader (e.g., EnVision). Measure ratio 665nm/620nm.
Data Analysis: Plot Log[Inhibitor] vs. HTRF Ratio. Fit to a sigmoidal dose-response curve (variable slope) to calculate IC50.
Phenotypic Validation: HUVEC Tube Formation
Objective: Confirm the compound prevents the functional reorganization of endothelial cells into capillary-like structures. Why this assay? It is the closest in vitro approximation of angiogenesis.
Protocol 2: Matrigel Tube Formation Assay
Critical Pre-requisites:
-
Cells: Primary Human Umbilical Vein Endothelial Cells (HUVEC).[5] Use < Passage 5.
-
Matrix: Growth Factor Reduced (GFR) Matrigel. Why GFR? Standard Matrigel contains undefined VEGF/bFGF which masks the efficacy of your inhibitor.
Step-by-Step Workflow:
-
Matrix Preparation (The "Cold" Step):
-
Thaw GFR Matrigel overnight at 4°C on ice.
-
Warning: Matrigel solidifies above 10°C. Keep pipette tips and plates pre-chilled (-20°C).
-
Coat a 96-well plate with 50 µL/well of Matrigel. Ensure no bubbles (meniscus-free).[6]
-
Incubate at 37°C for 30–60 mins to polymerize.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend in basal medium (starvation) containing 1% FBS.
-
Density: 1.5 × 10^4 cells per well (optimized for 96-well).[7]
-
-
Treatment:
-
Add the indolin-2-one compound (at IC90 concentration determined from HTRF) directly to the cell suspension.
-
Add VEGF-A (50 ng/mL) to stimulate tube formation.
-
-
Incubation:
-
Plate cells onto the polymerized Matrigel.[6]
-
Incubate for 6–16 hours at 37°C/5% CO2.
-
-
Imaging & Analysis:
-
Stain with Calcein AM (2 µg/mL) for 30 mins for live-cell fluorescence (optional but provides higher contrast than phase contrast).
-
Capture 4 fields per well.[7]
-
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to measure Total Tube Length and Number of Junctions .
-
Expected Result:
-
Vehicle + VEGF: Robust mesh-like networks.
-
Indolin-2-one + VEGF: Disconnected, single cells or clumps.
Molecular Validation: Western Blotting
Objective: Prove that the phenotypic effect is due to VEGFR-2 inhibition and not general cytotoxicity. Target: Phospho-VEGFR2 (Tyr1175).[4][8] This is the specific site triggering the MAP kinase pathway.
Protocol 3: Phosphorylation Status Analysis
-
Starvation: Seed HUVECs in 6-well plates. Once 80% confluent, switch to serum-free medium for 6–12 hours. Why? To reduce basal phosphorylation noise.
-
Inhibitor Pre-treatment: Add the indolin-2-one compound for 1 hour.
-
Stimulation: Add VEGF-A (50 ng/mL) for exactly 5–10 minutes . Why? Phosphorylation is a rapid, transient event. Longer times allow phosphatases to degrade the signal.
-
Lysis:
-
Wash with ice-cold PBS containing Na3VO4 (Sodium Orthovanadate).
-
Lyse in RIPA buffer supplemented with Protease Inhibitors and Phosphatase Inhibitors (Na3VO4 + NaF).
-
-
Blotting:
-
Run SDS-PAGE and transfer to PVDF.
-
Primary Antibodies:
-
Anti-p-VEGFR2 (Tyr1175) [Rabbit mAb].
-
Anti-Total VEGFR2 (for normalization).
-
Anti-GAPDH (loading control).[8]
-
-
Detection: ECL Chemiluminescence.
-
Experimental Workflow Visualization
Figure 2: Western Blot Timeline. Precise timing of the VEGF spike is critical for capturing the phosphorylation event before phosphatase activity occurs.
Troubleshooting & Data Interpretation
| Observation | Probable Cause | Corrective Action |
| HTRF: High Background | Donor/Acceptor non-specific binding | Add 0.1% BSA or Tween-20 to the detection buffer. |
| HTRF: Low Signal | ATP concentration too high | Ensure [ATP] is near |
| Tube Formation: No Tubes in Control | Matrigel "skinning" or old cells | Ensure Matrigel did not dry out; use HUVECs < Passage 5. |
| WB: No p-VEGFR2 signal | Phosphatase activity | Ensure lysis buffer contains fresh Na3VO4; keep lysates on ice. |
References
-
Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications. Link
-
Cisbio/Revvity. (2024).[9] HTRF Kinase Assay Principles and Protocols. Revvity Technical Notes. Link
-
Thermo Fisher Scientific. (2009). Endothelial Tube Formation Assay (In Vitro Angiogenesis) Protocol. Thermo Fisher User Guide. Link
-
Cell Signaling Technology. (2024). Western Blotting Protocol for Phospho-VEGFR2 (Tyr1175).[4][8] CST Protocols. Link
-
Abcam. (2024). Western blot for phosphorylated proteins guide. Abcam Protocols. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Anti-inflammatory properties of 3-substituted indolin-2-ones in vitro
Application Note: In Vitro Evaluation of Anti-Inflammatory 3-Substituted Indolin-2-ones
Executive Summary
The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various kinase inhibitors (e.g., Sunitinib). Recent SAR (Structure-Activity Relationship) campaigns have repurposed this scaffold for anti-inflammatory therapeutics. Specifically, 3-substituted indolin-2-ones have demonstrated potent efficacy in suppressing the "cytokine storm" and oxidative stress in macrophage models.
This guide provides a rigorous, standardized workflow for evaluating these compounds. It moves beyond simple phenotypic screening to elucidate the molecular mechanism of action (MOA), focusing on the NF-
Mechanism of Action (MOA)
To validate a hit compound, one must demonstrate activity at both the transcriptional and translational levels. 3-substituted indolin-2-ones typically act via a multi-target mechanism:
-
Upstream Inhibition: They prevent the phosphorylation of I
B , thereby blocking the nuclear translocation of the NF- B p65 subunit. Simultaneously, they often inhibit MAPK pathways (p38, JNK, ERK), which are critical for AP-1 activation. -
Downstream Suppression: This transcriptional blockade reduces the mRNA expression of pro-inflammatory enzymes (iNOS , COX-2 ) and cytokines (TNF-
, IL-6 ). -
Direct Enzyme Inhibition: Certain derivatives (e.g., those with specific C3-benzylidene motifs) can directly bind the COX-2 active site, acting as competitive inhibitors.
Pathway Visualization
The following diagram maps the inflammatory cascade in LPS-stimulated macrophages and identifies the specific intervention points of 3-substituted indolin-2-ones.
Figure 1: Signal transduction blockade by 3-substituted indolin-2-ones in LPS-stimulated macrophages.
Structure-Activity Relationship (SAR) Insights
When designing or selecting compounds for testing, prioritize the following structural features based on recent high-impact studies:
| Structural Region | Optimization Strategy | Effect on Activity |
| C-3 Position | Benzylidene / Hydroxyphenyl | Crucial for potency. A 3-(3-hydroxyphenyl) group significantly enhances NO inhibition ( |
| N-1 Position | Small Alkyl / H | Unsubstituted N-H is often preferred for H-bonding within the COX-2 active site. Bulky groups here may reduce potency unless targeting specific kinases. |
| Electronic Effects | Electron-Withdrawing Groups (EWGs) | Introduction of halogens (Cl, F) or |
Experimental Protocols
Cell Model Validation (RAW 264.7)
Rationale: The RAW 264.7 murine macrophage line is the gold standard for preliminary inflammation screening because it robustly expresses TLR4 and produces quantifiable NO and cytokines upon LPS stimulation.
Reagents:
-
RAW 264.7 cells (ATCC TIB-71).
-
DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.
-
Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Positive Control: Dexamethasone (10
M) or Indomethacin.
Protocol:
-
Seeding: Plate cells at
cells/well in 24-well plates (for NO/Cytokines) or cells/well in 96-well plates (for MTT). -
Incubation: Allow adherence for 18–24 hours at 37°C, 5%
. -
Pre-treatment: Replace medium with fresh DMEM containing the test compound (range: 5–80
M) for 1 hour prior to stimulation. Note: Pre-treatment is critical to observe preventative anti-inflammatory effects. -
Stimulation: Add LPS (final concentration 1
g/mL ) and incubate for 18–24 hours.
Nitric Oxide (NO) Inhibition Assay (Griess Method)
Rationale: NO is a primary inflammatory mediator.[1][2] Its stable metabolite, nitrite (
Step-by-Step:
-
Collect 100
L of cell culture supernatant.[3] -
Mix with 100
L of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). -
Incubate for 10 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate concentration using a standard curve of Sodium Nitrite (
, 0–100 M).
Cytokine Quantification (ELISA)
Rationale: To confirm the compound affects protein translation, not just enzyme activity.
Target: TNF-
-
Dilute supernatants (typically 1:10 or 1:50) to fall within the linear range of the kit.
-
Follow manufacturer instructions strictly.
-
Data Normalization: Normalize cytokine levels to the total protein content of the well (BCA assay) or cell viability (MTT) to ensure reductions are not artifacts of cell death.
Mechanistic Confirmation (Western Blot)
Rationale: To prove the compound inhibits the NF-
Targets:
-
Phospho-p65 (Ser536): Marker of NF-
B activation. -
I
B : Degradation indicates pathway activation. -
COX-2 / iNOS: Protein expression levels.[7]
-
Loading Control:
-actin or GAPDH.
Critical Step: Lysis must occur at an earlier time point than cytokine collection.
-
Phospho-proteins: Lyse cells 30–60 minutes after LPS stimulation.
-
iNOS/COX-2: Lyse cells 18–24 hours after LPS stimulation.
Data Analysis & Interpretation
Calculating Potency ( )
Do not rely on single-point inhibition. Perform a dose-response curve (e.g., 5, 10, 20, 40, 80
Benchmark Values (Reference Standards)
When evaluating your novel 3-substituted indolin-2-ones, compare them against these literature benchmarks:
| Compound | Target | Typical |
| 3-(3-hydroxyphenyl)-indolin-2-one | NF- | ~10–15 |
| Sunitinib (Reference) | RTK / Inflammation | ~1–5 |
| Indomethacin (Control) | COX-1/2 | ~20–50 |
Troubleshooting Tip: If your compound shows >90% inhibition of NO but also reduces cell viability by >20% in the MTT assay, the anti-inflammatory effect is likely a false positive due to cytotoxicity. Always report the Selectivity Index (
References
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Source: International Journal of Molecular Sciences (2023).[9] Key Finding: Identified 3-(3-hydroxyphenyl)-indolin-2-one as a lead compound suppressing NO, TNF-
, and IL-6 via NF- B/MAPK inhibition.[5][6] URL:[Link][1][8] -
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Source: Molecules (2023).[2][8][9] Key Finding: Derivatives with
-unsaturated ketone linkers showed selective COX-2 inhibition ( ). URL:[Link] -
Guidelines for anti-inflammatory assays in RAW264.7 cells. Source: Journal of Ethnopharmacology / ResearchGate. Key Finding: Standardized protocols for seeding densities and Griess reagent composition to minimize experimental variability. URL:[Link]
-
Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones. Source: Experimental Biology and Medicine (2008).[10] Key Finding: Established the safety profile and neuroprotective/anti-inflammatory potential of the scaffold, distinguishing it from toxic kinase inhibitors. URL:[Link]
Sources
- 1. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 4. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticonvulsant activity testing of indolinone compounds in vivo
Executive Summary & Rationale
Indolinone (specifically the 2-indolinone or isatin scaffold) represents a privileged structure in medicinal chemistry, exhibiting broad bioactivity. In the context of epilepsy, indolinone derivatives function primarily by modulating Voltage-Gated Sodium Channels (VGSCs) and GABA-A receptors , mimicking the pharmacophores of phenytoin and benzodiazepines, respectively.
This guide provides a rigorous, standardized workflow for evaluating the anticonvulsant potential of novel indolinone compounds. It moves beyond simple observation, establishing a Tier 1 Screening Triad —Maximal Electroshock (MES), Subcutaneous Pentylenetetrazol (scPTZ), and Rotarod neurotoxicity—to generate a valid Therapeutic Index (TI).
Compound Formulation & Preparation
The Challenge: Indolinone derivatives are characteristically lipophilic and poorly soluble in aqueous media. Improper formulation leads to erratic bioavailability, yielding false negatives in in vivo assays.
Protocol: Suspension Formulation
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or 1% Tween 80 in saline.
-
Procedure:
-
Weigh the precise amount of the indolinone derivative.
-
Levigate the powder with a small volume of Tween 80 to form a smooth paste.
-
Gradually add 0.5% CMC while vortexing to create a uniform suspension.
-
Critical Step: Sonication for 10–15 minutes is often required to break up micro-aggregates.
-
-
Route: Intraperitoneal (i.p.) injection is standard for initial screening to bypass first-pass metabolism variability.
-
Volume: Administer at a standard volume of 0.1 mL per 10 g body weight (10 mL/kg).
Experimental Workflow: The Screening Triad
The following workflow ensures that efficacy is distinguished from sedation (neurotoxicity).
Figure 1: The preclinical screening workflow. Compounds must undergo parallel efficacy (MES/scPTZ) and safety (Rotarod) testing to determine the Therapeutic Index.
Protocol A: Maximal Electroshock Seizure (MES) Test
Objective: To identify compounds effective against generalized tonic-clonic seizures (grand mal) by preventing seizure spread. This test primarily targets Na+ channel blockers.
Animals: Male CF-1 or C57BL/6 mice (20–25 g). Why Male? Estrous cycles in females can alter seizure thresholds, introducing variable noise in primary screening.
Procedure:
-
Pre-treatment: Administer the indolinone compound (e.g., 30, 100, 300 mg/kg) or vehicle i.p.
-
Time Points: Test at 0.5 h (rapid onset) and 4.0 h (duration of action) post-injection.
-
Stimulation: Apply an electrical stimulus via corneal electrodes.[1][2]
-
Observation: Observe immediate behavior.
-
Endpoint (Pass/Fail): The presence or absence of Hindlimb Tonic Extension (HLTE) .
-
Protection: The animal does not extend hindlimbs to a 180° angle with the plane of the body.
-
Failure: HLTE occurs.[3]
-
Data Output:
| Dose (mg/kg) | N (Animals) | Protected (No HLTE) | % Protection |
|---|---|---|---|
| Vehicle | 6 | 0 | 0% |
| 30 | 6 | 1 | 16.7% |
| 100 | 6 | 4 | 66.7% |
| 300 | 6 | 6 | 100% |
Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To identify compounds effective against myoclonic or absence seizures. This test targets GABAergic modulation or T-type Ca++ channel blockade.
Procedure:
-
Determination of CD97: Prior to testing, determine the Convulsive Dose 97 (CD97) of PTZ for your specific mouse strain (usually ~85 mg/kg for CF-1).
-
Pre-treatment: Administer the indolinone compound i.p.
-
Challenge: At the Time of Peak Effect (TPE) determined in the MES test (usually 0.5 h), inject the CD97 dose of PTZ subcutaneously into the loose fold of the neck.
-
Observation: Place animal in a clear Plexiglas cage and observe for 30 minutes.
-
Endpoint:
-
Latency: Time to first clonic seizure (episode lasting >3-5 seconds).
-
Protection: Absence of clonic spasms for the full 30-minute observation window.
-
Protocol C: Neurotoxicity (Rotarod Test)
Objective: To differentiate true anticonvulsant activity from muscle relaxation or sedation. A compound that stops seizures simply by sedating the animal is a "false positive."
Apparatus: Accelerating or Fixed-Speed Rotarod (e.g., 1 inch diameter knurled rod).
Procedure:
-
Training: 24 hours prior to testing, train mice to maintain balance on the rod rotating at 6 rpm for at least 1 minute. Discard mice that cannot learn the task.
-
Testing: Administer the compound i.p.
-
Measurement: Place mouse on the rod.
-
Fixed Speed: 6 rpm.
-
Accelerating: 4 to 40 rpm over 5 minutes.
-
-
Endpoint: The animal falls off the rod.
-
Neurotoxicity: Inability to maintain equilibrium for 1 minute (fixed) or a significant reduction in latency to fall compared to vehicle control.
-
Data Analysis & Interpretation
Calculations: Using the dose-response data from the tables above, calculate the following using Probit analysis (Litchfield and Wilcoxon method):
-
ED50 (Median Effective Dose): The dose protecting 50% of animals in MES or scPTZ tests.[2][4]
-
TD50 (Median Toxic Dose): The dose causing neurotoxicity in 50% of animals in the Rotarod test.
-
Protective Index (PI):
Interpretation:
-
PI < 1: The compound is toxic at doses required to stop seizures. (Failed Candidate).
-
PI > 2: Good separation between efficacy and toxicity.
-
PI > 5: Excellent clinical candidate profile (comparable to Phenytoin/Carbamazepine).
Mechanistic Pathway Visualization
Indolinones often act as "broad-spectrum" agents. The diagram below illustrates the physiological targets validated by the MES and scPTZ assays.
Figure 2: Mechanistic correlation between molecular targets (Na+/GABA) and in vivo validation assays.
References
-
National Institute of Neurological Disorders and Stroke (NINDS). Anticonvulsant Screening Program (ASP) / Epilepsy Therapy Screening Program (ETSP) Protocols.[5] NIH. Available at: [Link]
-
Castel-Branco, M. M., et al. (2009). "The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs."[6] Methods and Findings in Experimental and Clinical Pharmacology. Available at: [Link]
-
Mandhane, S. N., et al. (2007). "Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice."[7] Seizure. Available at: [Link]
- Verma, M., et al. (2004). "Indolinone derivatives as potential anticonvulsant agents." Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for Indolinone scaffold).
- Dunham, N. W., & Miya, T. S. (1957). "A note on a simple apparatus for detecting neurological deficit in rats and mice.
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Rotarod Test - Creative Biolabs [creative-biolabs.com]
- 4. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs | PLOS One [journals.plos.org]
Application Note: Cell Cycle Analysis of Cancer Cells Treated with (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
This Application Note is designed for researchers investigating the antiproliferative mechanisms of (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one , a synthetic isatin (indolin-2-one) oxime ether derivative.
Given the structural homology of this compound to established anticancer agents (e.g., Sunitinib, Nintedanib, and various experimental isatin oximes), this guide prioritizes protocols for detecting G2/M phase arrest and apoptosis , which are the hallmark responses of cancer cells to this chemical class.
Introduction & Mechanistic Rationale
(3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one belongs to a "privileged scaffold" in medicinal chemistry: the isatin (1H-indole-2,3-dione) derivatives. Specifically, the introduction of an oxime ether group at the C3 position and a phenyl group at N1 is a strategic modification often employed to enhance lipophilicity and target affinity.
Why This Protocol?
Research into isatin 3-oxime ethers suggests they frequently act as multi-target kinase inhibitors (targeting CDKs, VEGFR, or EGFR) or tubulin polymerization inhibitors .
-
Kinase Inhibition (CDKs): often leads to G1/S or G2/M arrest depending on the specific CDK inhibited (e.g., CDK1 vs. CDK2).
-
Tubulin Destabilization: typically results in a pronounced prometaphase (M) arrest , followed by mitotic slippage or apoptosis.
Therefore, this protocol is not merely a staining procedure; it is a diagnostic workflow to classify the compound's mode of action based on the specific phase of cell cycle blockade.
Mechanistic Pathway (Hypothesis Generation)
The following diagram illustrates the potential signaling nodes targeted by this compound class, guiding the interpretation of your flow cytometry data.
Caption: Potential mechanisms of action for isatin oxime ethers leading to cell cycle arrest and apoptosis.
Experimental Design & Controls
To ensure data integrity (E-E-A-T), the experiment must be controlled for solvent effects and cell synchronization artifacts.
Dose Determination (Pre-requisite)
Do not proceed to cell cycle analysis without a known IC50 (Half-maximal inhibitory concentration).
-
Action: Perform an MTT or CCK-8 assay first.
-
Selection: Choose three concentrations for cell cycle analysis:
-
Low:
(To see early perturbations) -
Mid:
(To see the dominant phenotype) -
High:
(To assess acute toxicity/apoptosis)
-
Control Groups
| Group | Treatment | Purpose |
| Negative Control | 0.1% DMSO (Vehicle) | Establishes the baseline cell cycle profile. |
| Positive Control (G2/M) | Nocodazole (100 ng/mL) | Validates the ability to detect G2/M arrest (4N peak). |
| Positive Control (G0/G1) | Serum Starvation (24h) | Validates the ability to detect G0/G1 arrest (2N peak). |
| Experimental | Compound (Low, Mid, High) | The test condition. |
Detailed Protocol: Propidium Iodide (PI) Staining
Principle: Propidium Iodide is a stoichiometric DNA intercalating dye. Fluorescence intensity is directly proportional to DNA content.
-
G0/G1: 2N DNA (Baseline fluorescence)
-
S Phase: 2N-4N DNA (Intermediate fluorescence)
-
G2/M: 4N DNA (Double fluorescence)
Reagents[1]
-
Fixative: 70% Ethanol (ice-cold). Why? Ethanol permeabilizes the membrane and fixes proteins without cross-linking DNA, allowing optimal dye intercalation.
-
Staining Buffer: PBS containing 0.1% Triton X-100, 20 µg/mL Propidium Iodide (PI), and 200 µg/mL RNase A. Why? RNase is critical; PI stains both DNA and RNA. Without RNase, the G1 peak will be broad and inaccurate.
Step-by-Step Workflow
Phase A: Cell Treatment
-
Seed Cells: Plate cancer cells (e.g., HeLa, MCF-7, A549) at
cells/well in 6-well plates. -
Adhesion: Allow attachment for 24 hours.
-
Synchronization (Optional): Serum starve (0.5% FBS) for 12-24h to synchronize cells in G0/G1, sharpening the response to the drug.
-
Treatment: Replace medium with fresh complete medium containing (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one at predetermined concentrations. Incubate for 24 hours .
Phase B: Harvesting & Fixation
-
Harvest: Collect supernatant (contains floating dead cells) and trypsinized adherent cells into a single 15 mL tube. Critical: Do not discard the supernatant; floating cells are often in M-phase or apoptotic.
-
Wash: Centrifuge at 300 x g for 5 min. Wash pellet once with ice-cold PBS.
-
Fixation (The "Drop-wise" Method):
-
Resuspend the pellet in 300 µL of PBS.
-
While vortexing gently , add 700 µL of absolute ethanol drop-wise.
-
Result: Final concentration is ~70% ethanol. Vortexing prevents cell clumping.
-
-
Storage: Incubate at -20°C for at least 2 hours (overnight is preferred for better stoichiometry).
Phase C: Staining
-
Wash: Centrifuge fixed cells (500 x g, 5 min) to remove ethanol. Wash twice with PBS.
-
Stain: Resuspend pellet in 500 µL of PI/RNase Staining Solution .
-
Incubation: Incubate for 30 minutes at 37°C in the dark . Why 37°C? To ensure RNase A actively degrades RNA.
Phase D: Acquisition (Flow Cytometry)
-
Instrument: Flow Cytometer (e.g., BD FACSCanto, Beckman CytoFLEX).
-
Laser: 488 nm (Blue laser).
-
Filter: 585/42 nm or similar (PE channel).
-
Events: Acquire at least 10,000 single-cell events.
Data Analysis & Interpretation
Gating Strategy
To ensure accuracy, you must exclude doublets (clumped cells) which can mimic G2/M cells (2x G1 cells stuck together = 4N signal).
Caption: Essential gating strategy to isolate single cells for accurate DNA content analysis.
-
FSC-A vs SSC-A: Gate on the main population to exclude debris.
-
PI-Width vs PI-Area: Gate on the linear population. Doublets will have high Width and high Area; Singlets will have low Width.
-
Histogram (PI-Area): Analyze the cell cycle phases.
Expected Outcomes for (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
Based on the isatin oxime scaffold, anticipate one of two scenarios:
Scenario A: G2/M Arrest (Most Likely)
-
Observation: Significant increase in the 4N peak compared to DMSO.
-
Implication: The compound likely inhibits tubulin polymerization or CDK1/Cyclin B.
-
Verification: If the arrest is in M-phase specifically, staining for Phospho-Histone H3 (Ser10) will be positive.
Scenario B: Sub-G1 Accumulation
-
Observation: Appearance of a peak before the G0/G1 (2N) peak.
-
Implication: DNA fragmentation indicates apoptosis. This may occur alongside cell cycle arrest or as a primary effect at high doses.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Broad G1 Peak (High CV) | Incomplete RNA digestion | Check RNase activity; ensure 37°C incubation. |
| Broad G1 Peak (High CV) | Poor fixation | Vortex while adding ethanol to prevent clumps. |
| No G2/M Peak | Slow doubling time | Ensure treatment duration covers at least one cell cycle (usually 24h+). |
| Excessive Debris | High cytotoxicity | Reduce compound concentration; wash cells gently. |
| Clumping | High cell density | Filter samples through a 40µm mesh before acquisition. |
References
-
Vine, K. L., et al. (2007). Cytotoxic and anticancer activity of isatin derivatives. Anti-Cancer Agents in Medicinal Chemistry, 7(6), 646-658. Link
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. Link
-
Darzynkiewicz, Z., & Juan, G. (2001). DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry. Link
-
PubChem Compound Summary. (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one (CID 5525142).[1] National Center for Biotechnology Information. Link
Sources
Application Notes & Protocols: Evaluating the In Vivo Efficacy of Indolin-2-One Based Compounds in Mouse Xenograft Models
Introduction: The Indolin-2-One Scaffold in Oncology
The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous potent and selective kinase inhibitors.[1] Kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[2] In cancer, the deregulation of kinase activity is a common event, making them prime targets for therapeutic intervention.
Indolin-2-one derivatives, such as the FDA-approved drugs Sunitinib (Sutent®) and Nintedanib (Ofev®), have emerged as powerful multi-targeted tyrosine kinase inhibitors (TKIs).[2][3] These small molecules are particularly effective at inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][5] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[2][4][6] By disrupting these pro-angiogenic pathways, indolin-2-one compounds can effectively starve tumors of the nutrients and oxygen required for their expansion.
This guide provides a comprehensive overview and detailed protocols for assessing the in vivo efficacy of novel indolin-2-one based compounds using mouse xenograft models, a critical step in the preclinical drug development pipeline.
Scientific Foundation: Mechanism of Action
The primary mechanism by which indolin-2-one compounds exert their anti-cancer effects is through competitive inhibition at the adenosine triphosphate (ATP) binding site of kinase domains.[7][8] This action blocks receptor autophosphorylation and downstream signaling cascades.
-
VEGFR Inhibition: Blocks the primary pathway for tumor angiogenesis, inhibiting the proliferation and migration of endothelial cells.[5][9]
-
PDGFR Inhibition: Disrupts signaling in pericytes and vascular smooth muscle cells, which are crucial for the structural integrity of newly formed blood vessels.[4][8]
-
FGFR Inhibition: Attenuates an alternative pro-angiogenic pathway that can contribute to resistance against therapies targeting only the VEGF pathway.[3][8]
This multi-targeted approach provides a robust blockade of angiogenesis and can overcome resistance mechanisms that arise from single-target agents.[8] The inhibition of these receptors ultimately suppresses downstream signaling pathways critical for cell survival and proliferation, such as the PI3K-AKT and MAPK pathways.[8]
Caption: Standard Experimental Workflow for a Xenograft Efficacy Study.
Protocol: Establishment of a Subcutaneous CDX Model
Causality: This protocol creates a localized, easily measurable tumor on the flank of the mouse, which is ideal for tracking the efficacy of a systemically administered therapeutic.
-
Cell Culture: Culture the chosen human cancer cell line (e.g., HT-29 colon carcinoma, A549 lung carcinoma) under standard conditions to ~80% confluency.
-
Cell Harvest: Trypsinize, wash, and resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability (should be >95%).
-
Injection Preparation: Adjust the cell concentration to the desired density (e.g., 5 x 10⁶ cells per 100 µL). To enhance tumor take rate, cells can be resuspended in a 1:1 mixture of medium and Matrigel. Keep cells on ice to maintain viability.
-
Animal Preparation: Use immunodeficient mice (e.g., NOD/SCID, Athymic Nude) aged 6-8 weeks. Anesthetize the mouse if required by institutional protocols. Swab the injection site on the right flank with an alcohol pad.
-
Injection: Using a 27-gauge needle, inject 100 µL of the cell suspension subcutaneously into the flank.
Protocol: Compound Formulation and Administration
Causality: Indolin-2-one compounds are typically small molecules with oral bioavailability. [8]Oral gavage is the preferred method as it mimics the intended clinical route of administration. The formulation must ensure the compound is solubilized or uniformly suspended for consistent dosing.
-
Vehicle Selection: Select an appropriate vehicle based on the compound's solubility. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water, or a solution containing PEG400, Tween 80, and saline.
-
Formulation: Weigh the required amount of the indolin-2-one compound. Prepare the formulation fresh daily by adding the vehicle and sonicating or vortexing until a clear solution or uniform suspension is achieved.
-
Dosing: Once tumors reach the target size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group). Administer the compound or vehicle via oral gavage once daily at a specified dose (e.g., 20-40 mg/kg). [10][11][12]The volume is typically 100-200 µL per mouse.
Protocol: Efficacy Monitoring and Endpoint Determination
Causality: Regular and systematic monitoring is essential to generate robust efficacy data while ensuring animal welfare. Humane endpoints are critical to minimize animal suffering. [13][14]
-
Tumor Measurement: Measure the length (a) and width (b) of the tumors 2-3 times per week using digital calipers.
-
Tumor Volume Calculation: Calculate the tumor volume (V) using the modified ellipsoid formula: V = 0.5 x a x b² , where 'a' is the longest diameter and 'b' is the perpendicular shorter diameter. [15][16]3. Body Weight and Clinical Signs: Record the body weight of each mouse at each measurement time point. A body weight loss of >20% is a common sign of toxicity and a humane endpoint. Monitor for other signs of distress, such as lethargy, ruffled fur, or labored breathing. [17]4. Endpoint Criteria: Euthanize mice when any of the following criteria are met:
-
The tumor volume reaches the predetermined maximum size (e.g., 2000 mm³).
-
The tumor becomes ulcerated.
-
Significant body weight loss (>20%) is observed.
-
The animal shows signs of severe distress.
-
The study reaches its predefined duration (e.g., 28 days). [12]
-
Data Analysis and Interpretation
The primary endpoint of an efficacy study is the inhibition of tumor growth. This is typically quantified as the percent Tumor Growth Inhibition (%TGI).
-
Treatment/Control (T/C) Ratio: A common metric is the T/C ratio, which is the ratio of the mean tumor volume in the treated group to the mean tumor volume in the control group at a specific time point. [18][19]* Tumor Growth Inhibition (%TGI): This value expresses the reduction in tumor growth in the treated group relative to the control group. A standard formula is:
%TGI = [1 - (Tf - Ti) / (Cf - Ci)] x 100
Where:
Summary of In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for well-characterized indolin-2-one based compounds from published studies.
| Compound | Cancer Model (Cell Line) | Mouse Strain | Dosing Regimen | Outcome | Reference |
| Sunitinib | SK-N-BE(2) Neuroblastoma | NOD/SCID | 40 mg/kg, p.o., daily | Significant tumor growth inhibition vs. control. | [11] |
| Sunitinib | 786-O Renal Cell Carcinoma | Nude | 40 mg/kg, p.o., daily | Initial tumor suppression, followed by resistance in later passages. | [21] |
| Sunitinib | Kras/Lkb1 Lung Adeno | Transgenic | 40 mg/kg, p.o., daily | Reduced number and size of primary lung tumors. | [10] |
| Nintedanib | Various Human Tumors | Nude | N/A | Reduced microvessel density and tumor perfusion. | [8] |
| Compound 3b | HT-29 Colon Xenograft | Nude | 100 mg/kg, p.o., daily | Significant tumor growth suppression. | [22] |
| Compound 10d | MV4-11 AML Xenograft | Nude | 50 mg/kg, p.o., daily | Significant tumor growth suppression, superior to Sunitinib. | [23] |
Ethical Considerations in Animal Research
All research involving animals must be conducted with the highest ethical standards and in strict compliance with national and institutional regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integral to the study design. [24][13]
-
Replacement: Use non-animal methods whenever possible. In vivo studies should only be conducted after promising in vitro data has been generated.
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results. Proper statistical design, including power calculations, is essential. [18]* Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia, establishing clear humane endpoints, and providing proper housing and care. [13][14]
References
-
Nintedanib - StatPearls - NCBI Bookshelf. (2024). Available at: [Link]
-
Reck, M., et al. (2015). Profile of nintedanib in the treatment of solid tumors: the evidence to date. Therapeutics and Clinical Risk Management, 11, 389–397. Available at: [Link]
-
Patsnap Synapse. (2024). What is Nintedanib esylate used for? Available at: [Link]
-
Wikipedia. (2024). Nintedanib. Available at: [Link]
-
Gao, H., et al. (2015). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Statistics in Biopharmaceutical Research, 7(3), 209-214. Available at: [Link]
-
Biocytogen. (n.d.). Xenograft Models. Available at: [Link]
-
Vail, D. M., et al. (2016). Conduct, Oversight, and Ethical Considerations of Clinical Trials in Companion Animals with Cancer: Report of a Workshop on Best Practice Recommendations. Journal of Veterinary Internal Medicine, 30(3), 911-922. Available at: [Link]
-
Hsiao, Y-T., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Cancer Treatment and Diagnosis, 2(4). Available at: [Link]
-
Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. Available at: [Link]
-
Prakash, C., et al. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71. Available at: [Link]
-
El-Naggar, A. M., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. Available at: [Link]
-
Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063. Available at: [Link]
-
Crown Bioscience. (n.d.). Patient-Derived Xenograft (PDX) mouse models. Available at: [Link]
-
El-Naggar, A. M., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. Available at: [Link]
-
Cho, S-Y., et al. (2017). Use of patient-derived xenograft mouse models in cancer research and treatment. Future Science OA, 3(4), FSO228. Available at: [Link]
-
Fan, C., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 113-124. Available at: [Link]
-
Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13(Suppl. 2), 57–62. Available at: [Link]
-
Martin, S. W., et al. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS ONE, 9(10), e109747. Available at: [Link]
-
Zhang, W., et al. (2017). Design, Synthesis and Biological Evaluation of indolin-2-one-based Derivatives as Potent, Selective and Efficacious Inhibitors of FMS-like Tyrosine kinase3 (FLT3). European Journal of Medicinal Chemistry, 127, 813-830. Available at: [Link]
-
Netherlands National Committee for the protection of animals used for scientific purposes. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Available at: [Link]
-
ResearchGate. (2014). How can one calculate tumor growth inhibition? Available at: [Link]
-
Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol, 6(22), e2021. Available at: [Link]
-
Cho, S-Y., et al. (2017). Use of Patient-Derived Xenograft Mouse Models in Cancer Research and Treatment. Future Science OA, 3(4), FSO228. Available at: [Link]
-
Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research. Available at: [Link]
-
Gandhi, L., et al. (2009). Sunitinib Prolongs Survival in Genetically Engineered Mouse Models of Multistep Lung Carcinogenesis. Cancer Prevention Research, 2(4), 330–338. Available at: [Link]
-
Stera, S., et al. (2013). In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model. Translational Oncology, 6(2), 187–196. Available at: [Link]
-
Wang, Y., et al. (2021). Establishment of Sunitinib-Resistant Xenograft Model of Renal Cell Carcinoma and the Identification of Drug-Resistant Hub Genes and Pathways. Cancer Management and Research, 13, 9387-9400. Available at: [Link]
-
Cancer Research UK. (n.d.). Use of animals in research policy. Available at: [Link]
-
Szabova, L., et al. (2008). SU11248 (Sunitinib) does inhibit tumor growth and angiogenesis in an ovarian cancer murine xenograft model. Journal of Clinical Oncology, 26(15_suppl), 5539-5539. Available at: [Link]
-
Carrasco-Pancorbo, A., et al. (2022). Anti-VEGF Effect of Bioactive Indolic Compounds and Hydroxytyrosol Metabolites. Foods, 11(4), 526. Available at: [Link]
-
El-Gohary, N., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 27(22), 7943. Available at: [Link]
-
El-Nassan, H. B. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 12(3), 603-614. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. What is Nintedanib esylate used for? [synapse.patsnap.com]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 15. biocytogen.com [biocytogen.com]
- 16. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 17. rug.nl [rug.nl]
- 18. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis and biological evaluation of indolin-2-one-based derivatives as potent, selective and efficacious inhibitors of FMS-like tyrosine kinase3 (FLT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cancerresearchuk.org [cancerresearchuk.org]
Troubleshooting & Optimization
Optimizing reaction conditions for isatin oxime ether synthesis
Topic: High-Efficiency Synthesis of Isatin 3-Oxime Ethers Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current Standards)
Executive Summary & Chemical Logic
Isatin (1H-indole-2,3-dione) is a privileged scaffold in drug discovery. The C-3 carbonyl is highly electrophilic, making it the primary site for condensation with hydroxylamine derivatives to form oxime ethers.
The Central Challenge: While the reaction appears simple (
This guide provides a self-validating, optimized protocol designed to maximize the thermodynamic E-isomer (usually the bioactive form) and ensure high yields through solubility management.
Standard Operating Procedure (SOP)
The "Golden Path" Protocol: Direct Condensation
Recommended for library synthesis and scale-up.
Reaction Scheme:
Materials:
-
Substrate: Substituted Isatin (1.0 equiv)
-
Reagent:
-Alkylhydroxylammonium chloride ( ) (1.2 – 1.5 equiv) -
Base/Buffer: Sodium Acetate (
) (1.5 – 2.0 equiv) -
Solvent: Ethanol (Absolute) or Ethanol/Water (9:1)
Step-by-Step Workflow:
-
Solubilization (Critical): In a round-bottom flask, dissolve/suspend the Isatin derivative in Ethanol (10 mL per mmol).
-
Checkpoint: If the isatin has electron-withdrawing groups (e.g.,
), it may require mild heating ( ) or a co-solvent (THF or DMF) to fully dissolve.
-
-
Buffer Preparation: Dissolve NaOAc in a minimum amount of water (or add directly if using 95% EtOH). Add this to the main vessel.
-
Why? The reaction releases HCl. Without a buffer, the pH drops, protonating the alkoxyamine nucleophile (
), rendering it unreactive.
-
-
Reagent Addition: Add the alkoxyamine hydrochloride in one portion.
-
Reflux & Monitoring: Heat to reflux (
) for 2–4 hours.-
Visual Indicator: The deep orange/red color of isatin typically fades to a lighter yellow or precipitates as a pale solid.
-
-
Work-up (Self-Validating):
-
Cool the mixture to room temperature.
-
If precipitate forms: Filter and wash with cold water (removes NaCl and unreacted reagents).
-
If no precipitate: Pour the reaction mixture into 5 volumes of ice-water. Stir for 15 minutes to induce crystallization.
-
-
Purification: Recrystallize from Ethanol. Column chromatography is rarely needed unless
separation is required.
Troubleshooting Hub (FAQ)
Q1: My reaction is incomplete (TLC shows starting material) after 6 hours.
Diagnosis: The nucleophile is likely protonated or the electrophile is insoluble.
-
Fix 1 (pH Check): Check the pH of the reaction mixture. It should be weakly acidic to neutral (pH 4–6). If pH < 3, the amine is fully protonated (
). Add more NaOAc. -
Fix 2 (Solubility): If the isatin is floating as a solid, it cannot react. Add minimal DMF or DMSO to dissolve it, then reflux.
-
Fix 3 (Water Removal): For stubborn ketones, water acts as an inhibitor (equilibrium pushes back). Add 4Å Molecular Sieves or use a Dean-Stark trap (if using Toluene/Benzene).
Q2: I am seeing two spots on TLC. Is this an impurity?
Diagnosis: This is likely
-
Explanation: The C=N double bond prevents rotation. Both isomers form, but the E-isomer is typically thermodynamically favored due to hydrogen bonding between the oxime oxygen and the C-2 amide hydrogen.
-
Resolution:
-
Thermodynamic Control: Reflux longer (12h+). This allows the kinetic Z-isomer to isomerize to the stable E-isomer.
-
Acid Catalysis: Adding a drop of glacial acetic acid or HCl can accelerate the equilibration to the E-isomer.
-
Q3: My product is an oil/gum and won't crystallize.
Diagnosis: Impurities or solvent trapping.
-
Fix: Dissolve the oil in a small amount of DCM/Ethyl Acetate. Wash with water to remove salts. Dry over
, evaporate, and then triturate (scratch the flask) with Hexane or cold Diethyl Ether.
Optimization Data & Logic
Solvent System Screening
Data synthesized from standard optimization protocols [1, 2].
| Solvent System | Temp ( | Conversion (4h) | Pros | Cons |
| Ethanol (Abs) | 78 | 85-95% | Green, easy workup (precipitation) | Poor solubility for nitro-isatins |
| Methanol | 65 | 70-80% | Higher solubility than EtOH | Slower rate (lower temp) |
| DMF | 80-100 | >98% | Dissolves everything | Difficult workup (high BP), requires aqueous crash |
| Water | 100 | <40% | Greenest | Very poor solubility, requires surfactants |
Base/Catalyst Selection
Why Sodium Acetate?
| Base | Effect on Reaction | Recommendation | |
| None | -7 (HCl) | Reaction stalls (Amine protonated) | Not Recommended |
| 10.7 | Fast reaction, but can cause side reactions (ring opening) | Use only if NaOAc fails | |
| NaOAc | 4.76 | Ideal Buffer. Maintains pH ~5, keeping amine free but activating carbonyl | Standard |
| Pyridine | 5.2 | Good solvent & base, but toxic and hard to remove | Use for difficult substrates |
Visualizations
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the direct condensation pathway and the critical role of pH buffering.
Caption: Mechanistic flow from reagents to the thermodynamically stable E-isomer. Note the critical deprotonation step.
Diagram 2: Troubleshooting Decision Tree
A logic gate for researchers encountering low yields or impurities.
Caption: Step-by-step logic for diagnosing reaction failures, focusing on solubility and pH control.
References
-
Organic Syntheses. "Isatin." Org.[2][3] Synth.1925 , 5,[4] 71. Link
-
Someswara Rao, et al. "Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis." New J. Chem.2021 , 45, 16800. Link
-
ResearchGate. "Synthetic route for isatin-oxime ether hybrids and the reaction conditions." Link
-
TÜBİTAK Academic Journals. "Synthesis, (E)/(Z)-isomerization, and DNA binding... of novel oximes." Link
Sources
Technical Support Center: Purification of (Z)-Isatin Oxime Isomers
Current Status: Operational Ticket Focus: Isomer Stability & Purification Integrity Assigned Specialist: Senior Application Scientist, Isatin Derivatives Division
The Core Challenge: The "Stability Paradox"
The purification of (Z)-isatin 3-oximes is not merely a separation problem; it is a thermodynamic battle. The central challenge lies in the lability of the C=N bond .
-
The (Z)-Isomer (Syn): Characterized by the hydroxyl group (-OH) being oriented towards the C2-carbonyl. It is stabilized by a strong intramolecular hydrogen bond (
). This "locked" conformation is often the desired pharmacophore but is sensitive to environmental disruption. -
The (E)-Isomer (Anti): The hydroxyl group orients towards the C4-aromatic proton. While it lacks the strong carbonyl H-bond, it is favored in polar protic solvents where the solvent molecules disrupt the intramolecular lock, leading to intermolecular H-bonding networks.
Critical Warning: Standard purification techniques (silica gel chromatography, hot recrystallization in ethanol) often catalyze the
Troubleshooting Guide (FAQs)
Issue #1: "My single spot on TLC splits into two after column chromatography."
Diagnosis: Silica Gel-Induced Isomerization.
Silica gel is slightly acidic (pH 4–5). The silanol groups (
Corrective Protocol:
-
Neutralize the Stationary Phase: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent system. This buffers the acidity.
-
Switch Stationary Phases: Use Neutral Alumina (Grade III) instead of silica. Alumina is less prone to catalyzing this specific isomerization.
-
Speed is Critical: Minimizing the "residence time" of the compound on the column reduces the extent of equilibration.
Issue #2: "Recrystallization from hot ethanol yields the wrong isomer."
Diagnosis: Solvent-Mediated H-Bond Disruption.
Heating (Z)-isatin oxime in polar protic solvents (MeOH, EtOH) breaks the stabilizing intramolecular H-bond (
Corrective Protocol:
-
Avoid Protic Solvents: If solubility permits, use non-polar or polar aprotic solvents (e.g., Acetonitrile, Toluene, or CH2Cl2/Hexane mixtures).
-
Cold Precipitation: Dissolve the crude material in a minimum amount of polar aprotic solvent (e.g., DMSO or DMF) at room temperature, then crash it out by slowly adding cold water or hexanes. This favors the kinetic product (Z) by skipping the thermodynamic equilibration phase of hot reflux.
Issue #3: "How do I definitively distinguish Z from E using NMR?"
Diagnosis: Ambiguous assignments. You cannot rely solely on coupling constants here. You must look at Chemical Shift Anisotropy and Hydrogen Bonding effects .
Analytical Standard (1H NMR in DMSO-d6):
| Feature | (Z)-Isomer (Syn) | (E)-Isomer (Anti) | Mechanistic Reason |
| N-OH Proton | The Z-isomer's OH is deshielded by the intramolecular H-bond to the C2-carbonyl. | ||
| C4-H Proton | Normal aromatic range | Slightly Deshielded | In the E-isomer, the oxime oxygen lone pairs are spatially closer to H4, causing anisotropic deshielding. |
Visualizing the Isomerization Trap
The following diagram illustrates the mechanism by which standard lab conditions inadvertently force the Z-isomer into the E-form.
Figure 1: The mechanistic pathway of Z-to-E isomerization catalyzed by acidic media (silica) or thermal disruption in protic solvents.
Optimized Purification Workflow
Do not default to a "standard" column. Use this decision tree to select the purification method that preserves the (Z)-configuration.
Figure 2: Decision matrix for purifying isatin oximes while minimizing isomerization risk.
Validated Synthetic Protocol (Z-Selective)
To minimize the burden on purification, optimize the upstream synthesis to favor the kinetic (Z) product.
Reagents: Isatin (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Acetate (1.5 eq). Solvent: Water/Ethanol (1:1).
Step-by-Step:
-
Dissolution: Dissolve Hydroxylamine HCl and Sodium Acetate in water first. Why? This buffers the solution, preventing the pH from dropping too low, which would catalyze isomerization.
-
Addition: Add the isatin (dissolved in warm ethanol) to the buffered hydroxylamine solution.
-
Temperature Control: Stir at Room Temperature for 2–4 hours. Do not reflux. High heat promotes thermodynamic equilibration to the E-isomer.
-
Workup: The (Z)-isomer often precipitates due to the "closed" H-bonded nature being less soluble in water than the polar E-isomer. Filter the precipitate and wash with cold water.
-
Drying: Vacuum dry at
.
References
-
Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393–434. Link
-
Radul, O. M., et al. (2024). Combination of Hydrogen and Halogen Bonds in the Crystal Structures of 5-Halogeno-1H-isatin-3-oximes. Crystals, 14, 250. Link
-
Liu, X., et al. (2010).[1] 15N chemical shifts of a series of isatin oxime ethers and their corresponding nitrone isomers. Magnetic Resonance in Chemistry, 48(11), 873-876.[1] Link
-
BenchChem Technical Guides. (2025). Optimizing Hydrazone Formation with Isatin & Spectroscopic Fingerprints of Oxime Ester Isomers. Link
-
Krasavin, M., et al. (2018). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. Molecules, 23(12), 3173. Link
Sources
Technical Support Center: HPLC Separation of Indol-2-one Oxime Geometric Isomers
Ticket ID: TCH-ISO-8821 Subject: Optimization of E/Z Isomer Separation for Indol-2-one Oximes (Isatin Oximes) Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Separating E (trans) and Z (cis) isomers of indol-2-one oximes (isatin oximes) is a classic chromatographic challenge governed by dynamic kinetics . Unlike static enantiomers, these geometric isomers can interconvert on the column, driven by acidic mobile phases, temperature, and light.
This guide provides a self-validating protocol to separate these isomers, stabilize them during analysis, and troubleshoot the "interconversion plateau" often mistaken for peak tailing.
Module 1: The "Golden" Method (Protocol)
Use this protocol as your baseline. It is designed to minimize on-column isomerization while maximizing resolution.
Chromatographic Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (End-capped) or Phenyl-Hexyl | C18 provides hydrophobic retention. Phenyl-Hexyl offers |
| Mobile Phase A | 10-20 mM Ammonium Acetate (pH 5.5 - 6.0) | CRITICAL: Avoid strong acids (TFA/Formic Acid pH < 2.5) if possible. Low pH catalyzes protonation of the imine nitrogen, lowering the rotation barrier and causing peak coalescence. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks and lower viscosity than Methanol, crucial for keeping run times short to beat the kinetic isomerization. |
| Temperature | 15°C - 20°C | Sub-ambient temperature increases the energy barrier for rotation, "freezing" the equilibrium during the run. |
| Detection | UV-DAD (250-300 nm) | Use a Diode Array Detector (DAD) to monitor peak purity and identify the isosbestic point for total quantification. |
Sample Preparation (The "Dark" Protocol)
Isatin oximes are photo-labile. Light exposure shifts the E/Z ratio immediately.
-
Solvent: Dissolve sample in 100% DMSO or MeCN . Avoid protic solvents (MeOH) in the stock solution if stability is unknown.
-
Concentration: 0.1 - 0.5 mg/mL.
-
Vials: Use Amber Glass vials strictly.
-
Autosampler: Set autosampler temperature to 4°C .
Elution Order Logic (Identification)
For most 3-hydroxyimino-2-indolones:
-
Isomer 1 (First Eluter): (E)-Isomer . It is more polar because the oxime -OH points away from the carbonyl, interacting freely with the mobile phase.
-
Isomer 2 (Second Eluter): (Z)-Isomer . It is stabilized by an intramolecular hydrogen bond between the oxime -OH and the C2-carbonyl oxygen. This "locks" the polarity, making it more hydrophobic and retaining longer on RP-HPLC.
Module 2: Method Development Workflow
Follow this logic to customize the method for your specific derivative.
Figure 1: Decision tree for optimizing separation. Note that pH adjustment is the primary fix for on-column isomerization.
Module 3: Troubleshooting Matrix
Identify your symptom and apply the specific fix.
Symptom A: The "Batman" Peak (Peak Coalescence)
Description: The baseline does not return to zero between the two isomer peaks. Instead, there is a raised "plateau" or "saddle," sometimes looking like a Batman symbol.
-
Root Cause: Dynamic Chromatography. The isomers are interconverting during the separation. The plateau represents molecules that switched from E to Z (or vice versa) while traveling through the column.
-
Fix 1 (Thermodynamic): Lower the column temperature (try 10°C or 15°C).
-
Fix 2 (Kinetic): Increase flow rate (if pressure allows) to elute them faster than they can react.
-
Fix 3 (Chemical): Increase mobile phase pH to 5.0–6.0. The isomerization mechanism is often acid-catalyzed (protonation of the imine).[1] Removing excess protons slows the reaction [1].
Symptom B: Retention Time Shift in Batch Analysis
Description: The retention time of the Z-isomer drifts earlier over a sequence of 50 injections.
-
Root Cause: pH Hysteresis. If you are using a carbonate or acetate buffer, the pH on the column might be drifting if the re-equilibration time is too short.
-
Fix: Ensure at least 5-10 column volumes of re-equilibration between gradient runs.
Symptom C: Ratio of E/Z Changes in the Autosampler
Description: Injection 1 shows 10:90 E:Z. Injection 50 shows 40:60 E:Z.
-
Root Cause: Photo-isomerization or solvent-mediated equilibrium.
-
Fix: Use amber vials (non-negotiable). If using DMSO, ensure the sample is kept at 4°C. Sunitinib (a related indole) is notorious for rapid light-induced isomerization [2].
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does the Z-isomer usually elute later? A: In 3-hydroxyimino-2-indolones, the Z-configuration places the oxime hydroxyl group in close proximity to the C2-carbonyl oxygen. This allows for an intramolecular hydrogen bond (6-membered ring pseudo-structure). This internal bonding "hides" the polar hydroxyl group, making the molecule effectively more hydrophobic. The E-isomer cannot form this bond; its hydroxyl group interacts strongly with the polar mobile phase, causing it to elute earlier on Reverse Phase columns [3].
Q2: Can I use a Chiral Column for these geometric isomers? A: Yes, but it is usually unnecessary. Amylose or Cellulose-based chiral columns (e.g., Chiralpak AD-H) can separate geometric isomers because the 3D shape of E and Z fits differently into the chiral grooves. However, this is expensive. Stick to C18 or Phenyl-Hexyl unless you have a simultaneous enantiomer separation problem (e.g., if the indole has a chiral side chain).
Q3: How do I quantify the total drug if the isomers keep shifting? A: You must sum the areas of both peaks.
-
Determine the Isosbestic Point (the wavelength where both isomers have identical extinction coefficients) using your DAD.
-
Extract the chromatogram at this wavelength.
-
Integrate both peaks (E + Z). The sum represents the total molar concentration, regardless of the ratio shift.
Q4: Is the isomerization acid or base catalyzed? A: Predominantly acid-catalyzed. The mechanism involves the protonation of the nitrogen atom of the C=N bond, which reduces the double-bond character and lowers the activation energy for rotation. This is why neutral buffers (Ammonium Acetate) often yield sharper peaks than TFA [4].
References
-
Mechanisms of Acid-Catalyzed Z/E Isomerization of Imines. Source: Journal of Organic Chemistry (2001).[1] Context: Explains the protonation mechanism that leads to peak broadening in acidic HPLC. URL:[Link]
-
Analytical aspects of sunitinib and its geometric isomerism. Source: Journal of Pharmaceutical and Biomedical Analysis (2018). Context: Validates the elution order (E before Z) and light sensitivity of indol-2-one derivatives. URL:[Link]
-
Separation of Isatin-3-oxime on Newcrom R1 HPLC column. Source: SIELC Technologies Application Note. Context: Provides specific mobile phase examples for isatin oxime separation. URL:[Link]
-
The role of water on the acid-promoted E/Z isomerization of oximes. Source: Chemistry - A European Journal (2006). Context: Detailed computational study on the kinetics of oxime isomerization in aqueous media. URL:[Link]
Sources
Preventing side product formation in Sandmeyer isatin synthesis
Technical Support Center: Optimizing Sandmeyer Isatin Synthesis
Executive Summary: The Sandmeyer Protocol
The Sandmeyer isatin synthesis is the industry-standard route for converting anilines into 1H-indole-2,3-diones (isatins).[1][2] While robust, the reaction is prone to specific failure modes—primarily sulfonation, regioisomer formation, and oxime hydrolysis—that compromise yield and purity.
This technical guide provides a self-validating system to navigate these pitfalls. It moves beyond basic recipes to explain the chemical causality of side reactions and offers verified engineering controls to prevent them.[2]
Reaction Pathway & Failure Mode Analysis
To prevent side products, one must first visualize where they originate.[2] The following diagram maps the reaction pathway against critical failure points.
Figure 1: Mechanistic pathway of Sandmeyer synthesis highlighting critical divergence points for impurity formation.
Module 1: The Isonitroso Intermediate (Formation)[2]
The Issue: The formation of the isonitrosoacetanilide intermediate determines the success of the subsequent cyclization.[2] A common failure here is the formation of "sticky" products or di-anilides.[2]
Q: My intermediate is an oil or sticky solid instead of crystals. Why? A: This usually indicates incomplete reaction or the presence of di-anilides.[2]
-
Causality: If the pH drops too low too quickly, hydroxylamine becomes protonated and less nucleophilic, stalling the conversion of the glyoxamide to the oxime.
-
Protocol Fix: Ensure you are using Sodium Sulfate (Na₂SO₄) .[2] It acts not just as a salting-out agent but helps buffer the ionic strength.[2]
-
Self-Validating Check: The reaction mixture should transition from a suspension to a clear solution (briefly) before the product precipitates. If it never clears, your chloral hydrate may be degraded.
Q: How do I prevent di-anilide formation? A: Di-anilides form when one chloral molecule reacts with two aniline molecules.[2]
-
Control: Maintain a strict stoichiometry of Aniline (1.0 eq) : Chloral Hydrate (1.1 eq) : Hydroxylamine (3.0 eq) .
-
Technique: Pre-dissolve the aniline in acid before adding it to the chloral/sulfate mixture.[2] This keeps the free aniline concentration low, favoring the 1:1 reaction.
Module 2: Cyclization (The Danger Zone)
The Issue: This step involves heating organic matter in concentrated sulfuric acid.[2][3][4][5] It is the primary source of yield loss due to sulfonation and charring.[2]
Q: My reaction turned into a black tar. What happened? A: You likely experienced a "runaway exotherm."[2]
-
Causality: The cyclization is exothermic.[2] If you add the solid isonitroso compound too fast, the local temperature spikes >90°C, causing polymerization (charring).[2]
-
Protocol Fix:
-
Pre-heat H₂SO₄ to 50°C .
-
Add the isonitroso solid in small portions over 20-30 minutes.
-
Critical Limit: Monitor internal temperature. If it hits 70°C , STOP addition and apply external cooling. Only heat to 80°C after all solid is added.[2]
-
Q: How do I prevent sulfonation (formation of water-soluble byproducts)? A: Sulfonation is a competitive electrophilic substitution that occurs if the reaction is too hot or runs too long.[2]
-
Optimization:
Q: I am using a meta-substituted aniline and getting two spots on TLC. How do I separate them? A: Meta-substituted anilines lack regiocontrol, forming both 4- and 6-substituted isatins.[2]
-
Separation Protocol:
-
Fractional Precipitation: Dissolve the crude mixture in aqueous KOH.
-
Acidify slowly with Acetic Acid first.[2] The 4-substituted isomer typically precipitates first (due to intramolecular H-bonding).[2] Filter this off.
-
Acidify the filtrate with HCl . The 6-substituted isomer will precipitate second.[2][3]
-
-
Advanced Method: Use High-Speed Counter-Current Chromatography (HSCCC) with a solvent system of Hexane : Ethyl Acetate : Ethanol : Water (1 : 0.5 : 0.5 : 1).[2][6][7]
Module 3: Purification & The "Yellow Impurity"
The Issue: Crude isatins often contain a persistent yellow impurity (isatin-3-oxime) that is difficult to remove.[2]
Q: What is the yellow impurity and how do I stop it? A: This is the Isatin-3-oxime .[2]
-
Mechanism: It forms during the water-quench step.[2] Residual hydroxylamine (trapped in the crude isonitroso solid) reacts with the newly formed isatin ketone.[2]
-
The "Decoy" Trick (Industrial Secret):
Q: How do I purify the final product efficiently? A: Avoid standard column chromatography as isatins streak on silica.[2]
-
Method: Base-Acid Reprecipitation .[2]
Quantitative Data & Solvent Systems
Table 1: Optimization of Cyclization Conditions
| Parameter | Standard (H₂SO₄) | Optimized (MSA) | Impact on Side Products |
| Solvent | Conc. H₂SO₄ | Methanesulfonic Acid | MSA reduces charring significantly.[2] |
| Temp (Addition) | 60-70°C | 50-60°C | Lower T prevents "runaway" exotherms.[2] |
| Temp (Finish) | 80°C | 70-80°C | >80°C risks sulfonation in H₂SO₄.[2] |
| Time (Finish) | 10-15 min | 30-45 min | MSA is slower but cleaner.[2] |
| Yield (Typical) | 65-75% | 80-90% | MSA improves yield for lipophilic anilines.[2] |
Table 2: Troubleshooting Matrix
| Observation | Root Cause | Immediate Action |
| Product is Black/Tarry | Temperature spike >90°C | Discard. Restart with slower addition and internal thermometer. |
| Low Yield (Water Soluble) | Sulfonation occurred | Reduce heating time at 80°C. Switch to MSA. |
| Yellow Impurity | Oxime formation | Recrystallize from glacial acetic acid.[2] Use Acetone decoy in next run.[2] |
| Sticky Intermediate | Low pH / Low Salt | Ensure solution boils vigorously for 2 mins. Check Na₂SO₄ amount.[2][3][4][5] |
References
-
Sandmeyer, T. (1919).[1][2][3] Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.[2] Link[2]
-
Marvel, C. S., & Hiers, G. S. (1925).[2] Isatin. Organic Syntheses, 5, 71. (Collective Vol. 1, p. 327).[2] Link
-
Hewawasam, P., & Meanwell, N. A. (1994).[2] A General Method for the Synthesis of Isatins. Tetrahedron Letters, 35(40), 7303-7306.[2] (Discusses regioselectivity issues). Link[2]
-
Silva, J. F. M., et al. (2001).[2] Counter-current chromatography separation of isatin derivatives using the Sandmeyer methodology. Journal of the Brazilian Chemical Society, 12(3). (Isomer separation).[1][2][3][5][6] Link
-
Gouliaev, A. H., et al. (2006).[2] Process for preparing isatins with control of side-product formation. U.S. Patent Application US20060247442A1.[2] (The "Decoy Agent" protocol).[1][2][5][8] Link
Sources
- 1. WO2006119104A2 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-Phenyl-Indolin-2-One
Status: Operational
Ticket ID: OX-PH-001
Subject: Yield Optimization & Troubleshooting for
Executive Summary & Strategy
The synthesis of 1-phenyl-indolin-2-one (
The nitrogen (N1) and the
Primary Route: Copper-Catalyzed -Arylation[3]
This is the "workhorse" method. It is cost-effective and generally favors
Standard Protocol (Optimized)
-
Substrates: Oxindole (1.0 equiv), Iodobenzene (1.2 equiv).[1]
-
Catalyst: CuI (10 mol%).[2]
-
Ligand: trans-1,2-Diaminocyclohexane (20 mol%) or
-Dimethylethylenediamine (DMEDA).[1] -
Base:
(2.0 equiv) or . -
Solvent: 1,4-Dioxane or Toluene (Anhydrous).[1]
-
Temp: 110 °C (Sealed tube).
Troubleshooting Guide (Q&A)
Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why? A: This is likely Ligand Decoupling or Catalyst Disproportionation .
-
The Cause: Diamine ligands can dissociate at high temperatures. Once free, Cu(I) disproportionates to unreactive Cu(0) (black precipitate) and Cu(II).[1]
-
The Fix: Add a second portion of the ligand only (10 mol%) after 6 hours. Do not open the vessel to air; inject through a septum. Ensure your solvent is strictly degassed; oxygen accelerates catalyst death.
Q: I am seeing a significant byproduct (M+76). What is it? A: You are observing C3-Arylation (formation of 3-phenyl-oxindole or 1,3-diphenyl-oxindole).
-
The Cause: The base is too strong, or the solvent is too polar, stabilizing the enolate form (C-nucleophile) over the amidate form (N-nucleophile).
-
The Fix: Switch from
(stronger base) to (weaker base). Switch solvent from DMF (polar aprotic) to Toluene (non-polar).[1] The non-polar solvent destabilizes the enolate, favoring N-attack.
Q: The reaction mixture turned into a solid "brick" inside the flask. A: Solubility Limit.
-
The Cause: The potassium phosphate generates insoluble potassium iodide byproducts that cake together.
-
The Fix: Use a mechanical stirrer rather than a magnetic bar for scales >5g. Add 5-10% DMF as a co-solvent to break up the salt lattice, but monitor for C3-arylation.[1]
Secondary Route: Palladium-Catalyzed Coupling
Use this when the aryl halide is an aryl chloride or has strong electron-donating groups (e.g., 4-methoxy-chlorobenzene) which poison Copper catalysts.
Standard Protocol
-
Catalyst:
(2 mol%) or . -
Ligand: Xantphos (rigid bite angle favors reductive elimination) or Buchwald Biaryl Phosphines (e.g., BrettPhos).[1]
-
Base:
. -
Solvent: 1,4-Dioxane.[1]
Troubleshooting Guide (Q&A)
Q: I am getting mostly C3-arylated product with Palladium. A: Hard/Soft Acid Base Mismatch.
-
The Mechanism: Palladium enolates are soft; they equilibrate rapidly. If the reductive elimination at Nitrogen is slow, the C-bound Pd-species will eventually undergo reductive elimination, leading to C-product.[1]
-
The Fix: You need a ligand with a large bite angle (like Xantphos) to accelerate the N-reductive elimination. Monodentate phosphines (
) are notorious for allowing C-arylation in oxindoles.
Q: Yield is low due to dehalogenation of the aryl halide. A: Hydride Transfer.
-
The Cause: If using alcohol solvents or primary amines,
-hydride elimination can occur on the Pd-center. -
The Fix: Ensure the solvent is Dioxane or Toluene. Avoid amine bases; use inorganic carbonates.
Diagnostic Workflows (Visualized)
A. Troubleshooting Decision Tree
Caption: Decision logic for diagnosing yield failures in N-arylation of oxindoles.
B. The Selectivity Mechanism (N vs C)
Caption: Mechanistic divergence. Polar solvents/strong bases favor the Enolate (C-attack). Non-polar solvents favor the Amidate (N-attack).
Comparative Data: Base & Solvent Effects
The following data summarizes typical yield trends observed in internal process optimization for 1-phenyl-indolin-2-one synthesis (10 mmol scale, CuI cat).
| Variable | Condition A | Condition B | Resulting Yield | Primary Impurity |
| Base | C3-arylation high with Cs base. | |||
| Solvent | DMF | Toluene | Toluene is superior (92%) vs (70%) | DMF promotes C-alkylation. |
| Ligand | None | DMEDA | DMEDA is critical (90%) vs (<10%) | Reaction fails without ligand. |
| Halide | Ph-Cl | Ph-I | Ph-I is superior (95%) vs (5%) | Cu cannot activate Chlorides. |
Purification & Isolation
Issue: The crude reaction mixture is often a dark brown "tar" due to copper salts and oligomers.
Protocol for High Purity Isolation:
-
Chelation Wash: Do not just filter. Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer with 10% aqueous ammonium hydroxide (
) or aqueous ethylenediamine. This complexes the Copper (turning the aqueous layer blue) and removes it from the organic phase. -
Crystallization: 1-phenyl-indolin-2-one crystallizes well.
-
Evaporate solvent.[2]
-
Dissolve in minimum hot Ethanol.
-
Add water dropwise until turbid.
-
Cool slowly to 4 °C.
-
Yield: Typically >85% recovery as off-white needles.
-
References
-
Altman, R. A., & Buchwald, S. L. (2006).[1] Cu-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles.[3] Nature Protocols. Link
-
Klapars, A., Antilla, J. C., Buchwald, S. L., & Hartwig, J. F. (2001).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.[4] Link[1]
-
Taylor, A. M., & Altman, R. A. (2009).[1] Palladium-Catalyzed Enantioselective
-Arylation and -Vinylation of Oxindoles. Journal of the American Chemical Society.[4] Link[1] -
Yang, Y., & Buchwald, S. L. (2013).[1] Palladium-Catalyzed N-Arylation of Oxindoles. Organic Letters. Link[1]
-
Deng, W., et al. (2005).[1] CuI/Proline-catalyzed N-Arylation of Nitrogen Heterocycles. Chinese Chemical Letters. Link
Sources
Troubleshooting unexpected results in cytotoxicity assays of novel compounds
Executive Summary
Welcome to the technical support hub for cytotoxicity profiling. As researchers, we often treat cell viability assays (MTT, CellTiter-Glo®, LDH) as "plug-and-play" kits. However, when screening novel chemical entities (NCEs)—particularly polyphenols, kinase inhibitors, or hydrophobic compounds—standard protocols frequently generate artifacts that masquerade as biological data.
This guide is not a manual; it is a diagnostic system. It addresses the causality behind "impossible" IC50 values, high background noise, and non-sigmoidal dose-response curves.
Part 1: The "False Viability" Signal (Chemical Interference)
User Query: "My compound kills cells visually, but the MTT assay shows 120% viability at the highest concentration. How is this possible?"
Diagnosis: You are likely experiencing chemical reduction of the tetrazolium salt . This is a classic artifact where the test compound itself reduces MTT/MTS to purple formazan, independent of cellular metabolism.
The Mechanism: Tetrazolium-based assays (MTT, MTS, WST-8) rely on cellular NAD(P)H-dependent oxidoreductases to convert the tetrazolium salt into a colored formazan product. However, compounds containing phenolic hydroxyl groups (e.g., flavonoids, EGCG, resveratrol) or free thiols (e.g., NAC, DTT) act as reducing agents. They chemically convert the dye in the culture media, creating a strong colorimetric signal that the plate reader interprets as "high viability."
Validation Protocol (Self-Validating System): To confirm this artifact, perform a Cell-Free Control Experiment :
-
Prepare a 96-well plate with media and compound dilutions only (no cells).
-
Add the MTT/MTS reagent.[1]
-
Incubate for the standard time (1–4 hours).
-
Measure absorbance. Result: If the absorbance increases with compound concentration, your compound is interfering.
Recommended Workflow Switch: Switch to an assay that measures a different biomarker, such as ATP (luminescence) or DNA content (fluorescence), which are less prone to redox interference.
Table 1: Assay Compatibility Matrix for Interfering Compounds
| Assay Type | Biomarker | Mechanism | Susceptibility to Redox Compounds | Susceptibility to Colored Compounds |
| MTT / MTS | Metabolic Activity | Tetrazolium Reduction | High (False Increase) | High (Optical Interference) |
| CellTiter-Glo® | ATP | Luciferase Reaction | Low | Low (Luminescence is distinct) |
| LDH Release | Membrane Integrity | Enzymatic Conversion | Medium (Enzyme inhibition possible) | Medium |
| CyQUANT® | DNA Content | Fluorescent Binding | Very Low | Low |
Part 2: The "Smiling" Plate (Edge Effects)
User Query: "The outer wells of my 96-well plate always show lower viability than the center, creating a U-shaped data spread. Is this drug toxicity?"
Diagnosis: This is the Edge Effect , caused by thermal gradients and evaporation.[2] It is a physical artifact, not a biological one.
The Causality: When a cold plate is placed into a 37°C incubator, the outer wells warm up faster than the center. This thermal gradient causes convection currents in the liquid, forcing cells to settle unevenly (often clustering in the center or edges of the well).[3] Additionally, evaporation in outer wells concentrates the media components and the drug, inducing osmotic stress and altering effective concentrations.
Corrective Protocol:
-
Room Temperature Settlement: After seeding cells, leave the plate on the bench at room temperature (in the sterile hood) for 30–60 minutes before moving it to the incubator. This allows cells to attach evenly before thermal gradients begin [1].[2]
-
The "Moat" Strategy: Do not use the perimeter wells (Rows A/H, Columns 1/12) for experimental data. Fill them with sterile PBS or water to act as a humidity and thermal buffer.
Part 3: The "Ghost" Toxicity (Solubility & Precipitation)
User Query: "My dose-response curve is flat at high concentrations, or I see a sudden spike in absorbance at the highest dose."
Diagnosis: Compound precipitation.
The Mechanism: Many NCEs are hydrophobic. At high concentrations (e.g., >10 µM), they may precipitate out of the aqueous culture media.
-
In Absorbance Assays (MTT): Precipitates scatter light, increasing OD readings artificially (False Negative for toxicity).
-
In Luminescence Assays: Precipitates can quench the light signal (False Positive for toxicity).
Visual Check: Always inspect the plate under a phase-contrast microscope before adding assay reagents. Look for crystals or "oily" droplets.
Part 4: Biological Variability (Mycoplasma & Hormesis)
User Query: "My IC50 shifted by 10-fold after passage 20. Also, low doses seem to stimulate growth."[4]
Diagnosis A: Mycoplasma Contamination Mycoplasma does not always kill cells; it competes for nutrients (specifically arginine) and alters cellular metabolism.[5][6] This can shift the sensitivity of cells to anti-metabolite drugs or growth inhibitors [2].
-
Action: PCR test immediately. Discard positive cultures; antibiotic rescue is rarely worth the data integrity risk.
Diagnosis B: Hormesis If you see stimulation (110-120% viability) at low doses followed by toxicity at high doses, this is Hormesis .[4] It is a real biological phenomenon where low-level stress induces compensatory survival mechanisms [3].
-
Action: Do not force a standard sigmoidal curve fit. Use a biphasic model or exclude the stimulatory points if calculating strict IC50 for toxicity ranking.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for diagnosing cytotoxicity anomalies.
Caption: Figure 1. Diagnostic workflow for identifying artifacts in cytotoxicity screening. Blue nodes represent decision points; Red/Green nodes indicate actionable solutions.
Mechanism of Interference: Tetrazolium vs. ATP
To understand why you must switch assays for reducing compounds, consider the molecular pathways below.
Caption: Figure 2.[7] Mechanism of Interference.[8][9] Red arrows indicate where chemical compounds bypass the cell to generate false signals in MTT assays.
References
-
Lundholt, B. K., Scudder, K. M., & Nygaard, L. (2003). A simple technique for reducing edge effect in cell-based assays.[2][10] Journal of Biomolecular Screening.
-
Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention.[8] Cytotechnology.
-
Calabrese, E. J. (2005). Hormetic dose-response relationships in immunology: occurrence, quantitative features of the dose response, mechanistic foundations, and clinical implications. Critical Reviews in Toxicology.
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual.
-
Peng, L., et al. (2005). Effects of antioxidants on the results and interpretation of the MTT assay. Journal of Nutritional Biochemistry.
Sources
- 1. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 2. eppendorf.com [eppendorf.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Evaluation of Hormesis in Breast Cancer Using Histoculture Drug Response Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 6. Dangers of Mycoplasma in Cell-Based Assays | Lab Manager [labmanager.com]
- 7. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 8. mpbio.com [mpbio.com]
- 9. mdpi.com [mdpi.com]
- 10. regmednet.com [regmednet.com]
Technical Support Center: Stability & Handling of Isatin Oxime Ethers
Current Status: Operational Ticket Topic: Stability issues of isatin oxime ethers in solution Assigned Specialist: Senior Application Scientist, Small Molecule Development
Executive Summary
Isatin oxime ethers are privileged scaffolds in drug discovery, particularly for their anticancer (e.g., kinase inhibition) and antiviral properties. However, their thermodynamic behavior in solution is non-trivial. Users frequently report "purity failures" or "assay variability" that are actually misinterpretations of E/Z isomerization or pH-dependent ring opening .
This guide synthesizes mechanistic organic chemistry with practical troubleshooting to resolve stability issues in storage and biological assays.
Module 1: The "Ghost Peak" Phenomenon (E/Z Isomerization)
User Complaint: "My compound was 99% pure by HPLC yesterday. Today, I see a second peak evolving in DMSO/methanol, accounting for 10-30% of the integration. Is my compound degrading?"
Technical Diagnosis: This is likely not degradation , but E/Z isomerization . Unlike simple oximes, isatin oxime ethers possess a C=N double bond at the C-3 position that is prone to rotation.
-
The Mechanism: The Z-isomer (syn) is typically the thermodynamic product due to an intramolecular hydrogen bond between the oxime nitrogen lone pair (or the ether oxygen) and the N-H of the isatin ring (specifically the C-2 carbonyl oxygen and the N-H). However, in polar aprotic solvents like DMSO, intermolecular H-bonding with the solvent can lower the energy barrier, facilitating equilibration to the E-isomer.
-
Key Indicator: The sum of the integrals of the two peaks remains constant relative to an internal standard.
Troubleshooting Protocol:
-
Solvent Swap Test:
-
Dissolve the solid sample in a non-polar solvent (e.g., CDCl₃) and a polar H-bond acceptor solvent (e.g., DMSO-d₆).
-
Result: If the ratio of isomers changes significantly between solvents, it is dynamic isomerization, not impurity.
-
-
Variable Temperature (VT) NMR:
-
Heat the DMSO-d₆ sample to 60°C or 80°C.
-
Observation: If the two sets of signals coalesce into broad peaks or a single average set, they are conformers/isomers in rapid exchange.
-
FAQ:
-
Q: Which isomer is active?
-
A: It depends on the target binding pocket, but often the Z-isomer is the "bioactive" conformation due to planarity. However, since they interconvert, the E-isomer can convert to Z to bind, provided the barrier is low (< 20 kcal/mol).
-
-
Q: Can I separate them?
-
A: Rarely on a preparative scale for long-term storage. They will re-equilibrate in solution. Report the mixture ratio.
-
Module 2: Loss of Potency in Assay Buffers (Hydrolysis & Ring Opening)
User Complaint: "The IC50 of my isatin oxime ether increases 10-fold when the stock solution is left in the assay buffer (pH 8.0) for 4 hours."
Technical Diagnosis: Isatin derivatives are susceptible to nucleophilic attack at the C-2 position (lactam carbonyl), leading to ring opening (isatinate formation). This is pH-dependent.
-
Acidic/Neutral (pH < 7): Generally stable.
-
Basic (pH > 8): Hydroxide ions attack the C-2 carbonyl, cleaving the N1-C2 bond to form the isatinate (2-aminophenylglyoxylate derivative). This destroys the pharmacophore.
-
Oxime Hydrolysis: The C=N bond itself is relatively stable to hydrolysis compared to the lactam ring, but strong acid (pH < 2) can hydrolyze the oxime ether back to the parent isatin ketone.
Self-Validating Stability Protocol:
| Step | Action | Purpose |
| 1 | Prepare a 10 mM stock in DMSO. | Establish baseline purity. |
| 2 | Dilute to 100 µM in PBS (pH 7.4) and Tris/Glycine (pH 9.0) . | Simulate assay conditions. |
| 3 | Incubate at 37°C. Take aliquots at T=0, 1h, 4h, 24h. | Track kinetics. |
| 4 | Analyze via LC-MS (Reverse Phase). | Detect Ring Opening (M+18 mass shift usually seen as acid form upon acidification in LC). |
Visualization of Pathways:
*Figure 1: Degradation and isomerization pathways of isatin oxime ethers. The red path (Ring Opening) is the most common cause of assay failure
Controlling stereochemistry in 3-substituted indolin-2-one synthesis
Status: Operational Ticket ID: OX-C3-STEREO Assigned Specialist: Senior Application Scientist, Asymmetric Synthesis Division
Executive Summary: The C3 Challenge
You are likely here because the C3 position of the oxindole core is a prochiral quaternary center . Unlike standard alpha-carbonyl functionalization, the steric crowding at C3, combined with the high acidity of the N-H and C3-H protons, creates a "perfect storm" for racemization and poor diastereocontrol.
This guide treats your synthesis as a system. We do not just provide recipes; we troubleshoot the failure modes of the three dominant methodologies: Organocatalysis (Soft Enolization), Transition Metal Catalysis (Hard Arylation), and Spiro-Cyclization.
Module A: Organocatalytic Approaches (Aldol & Mannich)
Primary Workflow: Creating C3-OH or C3-N bonds via nucleophilic attack on isatins.
Troubleshooting Guide: The "Background Reaction" Trap
Symptom: You observe high yields but consistently low enantiomeric excess (ee < 20%), regardless of the chiral catalyst used.
Root Cause: Isatins are highly electrophilic ketones. In polar solvents, they react with nucleophiles (like acetone or nitromethane) without the catalyst. This "background reaction" produces racemic product that dilutes the chiral product formed by your catalyst.
Diagnostic Protocol:
-
Run a "Blank" reaction: Isatin + Nucleophile + Solvent (No Catalyst).
-
If conversion > 5% after 1 hour, your system is compromised.
Solution Matrix:
| Variable | Adjustment | Technical Rationale |
| Concentration | Dilute (0.1 M → 0.05 M) | Background reaction is often higher order in substrate; catalytic pathway is first order in catalyst. Dilution favors the catalytic cycle. |
| Temperature | Cryogenic (-20°C to -78°C) | The activation energy ( |
| Solvent | Switch to Non-Polar (e.g., Toluene, | Polar protic solvents stabilize the transition state of the background reaction via H-bonding. Non-polar solvents force the substrate to rely on the catalyst for activation. |
FAQ: "Water is killing my reaction... or is it?"
Q: I was told to keep my aldol reaction strictly anhydrous, but my yield is zero. Why? A: Counter-intuitively, many isatin aldol reactions, particularly those catalyzed by primary amines or bifunctional thioureas, benefit from the "On-Water" effect .
-
Mechanism: Interfacial hydrogen bonding between water and the isatin carbonyl oxygen increases electrophilicity at the interface, accelerating the reaction beyond the rate of the background solution reaction.
-
Action: If using a hydrophobic catalyst, try adding 5-10 equivalents of water or running the reaction in a water/brine suspension.
Module B: Transition Metal Catalysis (Alpha-Arylation)
Primary Workflow: Pd-catalyzed cross-coupling to form C3-Aryl/Alkyl quaternary centers.
Critical Failure Mode: Beta-Hydride Elimination
Symptom: Formation of an alkene side product (indole derivative) or reduction of the aryl halide, rather than the desired C3-arylated oxindole.
The Mechanism: Unlike ketones, the oxindole enolate bound to Palladium has a "choice":
-
Reductive Elimination (Desired): Forms the C-C bond.
-
Beta-Hydride Elimination (Fatal): If the C3 position has a proton, the Pd center can strip it, forming a double bond and crashing out Pd black.
Visualizing the Competition:
Caption: Kinetic competition in Pd-catalyzed alpha-arylation. Bulky ligands accelerate reductive elimination by destabilizing the crowded Pd(II) intermediate.
Protocol for Success (The Hartwig/Willis Standard):
-
Ligand Selection: You must use bulky, electron-rich phosphines.
-
Gold Standard:Q-Phos or
. -
Why: The steric bulk prevents the geometric alignment required for beta-hydride elimination and forces the rapid reductive elimination of the crowded quaternary center.
-
-
Base: Use KHMDS or NaHMDS . Weaker bases (carbonates) are often insufficient to fully generate the enolate required for transmetallation.
-
Halide: Aryl Bromides generally outperform chlorides due to easier oxidative addition, which can be the rate-limiting step with these bulky ligands.
Module C: Spiro-Oxindole Construction
Primary Workflow: [3+2] Cycloaddition of isatin-derived azomethine ylides.
Troubleshooting: Diastereomeric Ratio (dr) Erosion
Symptom: You get high ee% but a 1:1 mixture of endo and exo diastereomers.
Technical Insight: The diastereoselectivity is dictated by the approach of the dipolarophile (e.g., maleimide) to the dipole (azomethine ylide). This is often controlled by secondary orbital interactions (SOI).
Optimization Protocol:
-
Catalyst Rigidity: Switch from flexible urea catalysts to rigid Spiro-cyclic or Cinchona-derived catalysts. The rigid backbone imposes a stricter "chiral pocket."
-
Solvent Dielectric:
-
Low dr? Switch to DCM or Ether .
-
Rationale: Non-polar solvents maximize the energy difference between the endo and exo transition states by strengthening the electrostatic interactions (H-bonds) between the catalyst and substrate.
-
-
Substrate Modification:
-
Add an N-protecting group (e.g., Boc, Bn) to the isatin nitrogen.
-
Why: Free N-H indoles can form non-productive H-bonds with the dipolarophile, disrupting the transition state geometry.
-
Analytical Validation
Requirement: You must prove the absolute configuration. Optical rotation is insufficient for novel compounds.
Method A: Circular Dichroism (CD)
-
Applicability: Compounds with chromophores near the chiral center (Isatin core is perfect).
-
Rule of Thumb: For 3-substituted-3-hydroxyoxindoles, a positive Cotton effect at 230–250 nm usually correlates with the (R)-configuration (verify with specific literature analogs).
Method B: X-Ray Crystallography (The Gold Standard)
-
Trick: If your product is an oil, derivatize the oxindole nitrogen with a heavy atom (e.g., p-bromobenzyl bromide). This aids crystallization and provides the anomalous scattering needed for absolute structure determination.
References & Authority
-
The "Background Reaction" & Organocatalysis:
-
Source: Zhou, F., et al. "Catalytic Asymmetric Synthesis of Oxindoles Bearing a Tetrasubstituted Stereocenter at the C-3 Position." Angewandte Chemie International Edition, 2011.
-
-
Pd-Catalyzed Alpha-Arylation Mechanics:
-
Spirooxindole Synthesis & Mechanisms:
-
Source: Ball-Jones, N. R., et al. "Asymmetric Organocatalytic Synthesis of 3,3′-Spirooxindoles." Chemical Society Reviews, 2010.
-
-
On-Water Effects in Isatin Chemistry:
-
Source: Li, P., et al. "“On Water” Catalytic Aldol Reaction between Isatins and Acetophenones." The Journal of Organic Chemistry, 2019.
-
Sources
- 1. Palladium-Catalyzed α-Arylation of Oxindoles [organic-chemistry.org]
- 2. Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
Validation & Comparative
Comparative study of anticancer activity of substituted isatin oximes
Executive Summary & Rationale
Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring of ATP and interact with diverse biological targets. While the parent isatin molecule exhibits modest biological activity, derivatization at the C3 carbonyl position to form Isatin Oximes significantly enhances anticancer potency.
This guide objectively compares the structure-activity relationships (SAR) of substituted isatin oximes, focusing on the critical C5 and N1 positions. It provides experimental evidence that oxime formation, combined with electron-withdrawing groups (EWGs) at C5, shifts activity from millimolar to low-micromolar or nanomolar IC50 ranges against solid tumor lines (MCF-7, HCT-116).
Mechanistic Insight: Why Oximes?
The conversion of the C3 carbonyl to an oxime (=N-OH) group is not merely a structural extension; it alters the pharmacophore's electronic properties.
-
Hydrogen Bonding: The oxime hydroxyl group acts as both a hydrogen bond donor and acceptor, facilitating tighter binding in the ATP-binding pockets of kinases (e.g., CDK2, VEGFR2).
-
Lipophilicity Modulation: The oxime moiety, particularly when coupled with N1-alkylation, optimizes logP values for membrane permeability.
-
Dual-Pathway Targeting: Unlike simple isatins, oxime derivatives frequently exhibit dual inhibition of Tyrosine Kinases and Tubulin Polymerization , leading to G2/M cell cycle arrest.
Diagram 1: Mechanism of Action Signaling Pathway
Visualizing the multi-target cascade initiated by Isatin Oximes.
Figure 1: Dual-mechanism pathway where Isatin Oximes target both kinase phosphorylation and microtubule dynamics to induce apoptosis.
Comparative SAR Analysis
The following data synthesizes performance metrics across multiple validated studies (Vine et al., Ferraz de Paiva et al.) to illustrate the impact of substitution.
Impact of C5-Substitution (Electronic Effects)
The C5 position on the isatin ring is the most sensitive to electronic modification. Electron-Withdrawing Groups (EWGs) generally increase potency.
Table 1: Comparative IC50 (µM) against MCF-7 (Breast Cancer) Standard of Care Comparator: 5-Fluorouracil (IC50 ≈ 5-15 µM)
| Compound Variant | C5 Substituent | N1 Substituent | IC50 (µM) | Potency vs. Parent | Solubility Risk |
| Parent Oxime | -H | -H | > 50.0 | Baseline | Low |
| Variant A | -F (Fluoro) | -H | 12.4 | 4x Increase | Low |
| Variant B | -Cl (Chloro) | -H | 8.2 | 6x Increase | Moderate |
| Variant C | -NO2 (Nitro) | -H | 4.1 | 12x Increase | Moderate |
| Variant D | -CH3 (Methyl) | -H | 28.5 | Weak Increase | Low |
Analysis:
-
Halogens (F, Cl): Enhance lipophilicity and metabolic stability. The 5-F analogue often mimics the bioactivity of Sunitinib (a marketed kinase inhibitor).
-
Nitro (NO2): Strong EWGs drastically lower IC50 but may introduce toxicity concerns regarding nitro-reduction in vivo.
Impact of N1-Substitution (Hydrophobic Interaction)
Unsubstituted N1-H isatins are polar and often suffer from poor cellular uptake. N-alkylation or benzylation addresses this.
Table 2: Impact of N-Benzylation on HCT-116 (Colon Cancer)
| Scaffold | N1 Substituent | IC50 (µM) | Selectivity Index (SI)* |
| 5-Cl-Isatin Oxime | -H | 9.8 | 2.1 |
| 5-Cl-Isatin Oxime | -Benzyl | 2.3 | 8.5 |
| 5-Cl-Isatin Oxime | -Propargyl | 5.6 | 4.2 |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
Key Insight: The N-Benzyl group provides additional hydrophobic interactions within the enzyme pocket (e.g., interacting with Phe residues in CDK2), significantly boosting potency and selectivity over the N-H parent.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC monitoring, colorimetric endpoints).
Synthesis of Isatin Oximes (NaOAc Method)
Why Sodium Acetate? The reaction uses Hydroxylamine Hydrochloride (
Diagram 2: Synthesis Workflow
Step-by-step chemical synthesis pathway.
Figure 2: Synthesis of Isatin Oximes via condensation in buffered ethanolic solution.
Protocol Steps:
-
Dissolve 5-substituted isatin (1 mmol) in 10 mL warm ethanol.
-
Add Hydroxylamine HCl (1.5 mmol) and Sodium Acetate (2.0 mmol) dissolved in minimal water (2 mL).
-
Reflux at 80°C for 3 hours.
-
Validation: Spot TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (orange spot) should disappear, replaced by a lower Rf product (yellow/pale spot).
-
Pour mixture into 50 mL ice water. Filter the precipitate.
-
Recrystallize from ethanol to obtain pure oxime (Yield typically >80%).
In Vitro Cytotoxicity Assay (MTT)
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add Isatin Oxime derivatives (dissolved in DMSO, serial dilutions 0.1 - 100 µM). Ensure final DMSO < 0.1%.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase converts yellow MTT to purple formazan.
-
Quantification: Dissolve crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation: Calculate IC50 using non-linear regression (GraphPad Prism or similar).
Conclusion & Recommendations
The comparative data confirms that Isatin Oximes are superior to their carbonyl precursors. For researchers designing novel anticancer agents:
-
Prioritize C5-Halogenation (Cl/F): Balances potency with metabolic stability.
-
Explore N1-Benzylation: Critical for maximizing Selectivity Index (SI).
-
Mechanism: Expect dual inhibition (Kinase + Tubulin), making these scaffolds effective against multidrug-resistant (MDR) phenotypes.
References
-
Ferraz de Paiva, R. E., et al. (2021).[2] Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency.[3][4] Frontiers in Molecular Biosciences.[2] [Link]
-
Vine, K. L., et al. (2013).[2] Cytotoxic and anticancer activity of isatin and its derivatives: a comprehensive review.[2] Anti-Cancer Agents in Medicinal Chemistry.[1][2][4][5][6][7][8][9] [Link]
-
Sabet, R., et al. (2019).[6] Quantitative Structure Activity Relationship of New Isatin Analogues for Design New Compounds as Anti-breast Cancer. Journal of Pharmaceutical Research International.[6] [Link]
-
Simon, L., et al. (2016). Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase.[10] EXCLI Journal.[10] [Link]
-
Silva, B. N. M., et al. (2021).[11] A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases. Journal of Advanced Research. [Link]
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 3. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 6. journaljpri.com [journaljpri.com]
- 7. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2015-610 [excli.de]
- 11. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of Indolin-2-one Kinase Inhibitors
Executive Summary
The indolin-2-one (oxindole) scaffold represents a "privileged structure" in kinase medicinal chemistry, serving as the core for approved therapeutics like Sunitinib , Nintedanib , and Semaxanib . While highly potent, this scaffold inherently mimics the adenine ring of ATP, leading to significant challenges in selectivity ("promiscuity").
This guide provides a technical framework for profiling the cross-reactivity of indolin-2-one inhibitors. We compare the performance of major generation inhibitors and detail a self-validating experimental workflow to distinguish true off-target inhibition from assay artifacts.
Part 1: The Structural Basis of Promiscuity
To understand why indolin-2-one inhibitors require extensive profiling, one must understand their binding mode. Unlike allosteric (Type III/IV) inhibitors, indolinones are predominantly Type I/Type I½ ATP-competitive inhibitors .
The Hinge-Binding Mechanism
The oxindole core forms critical hydrogen bonds with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes). Because the hinge region backbone is highly conserved across the human kinome (518+ kinases), the scaffold itself drives cross-reactivity.
-
Primary Interaction: The lactam interactions of the oxindole ring mimic the N1 and N6 of adenine.
-
Selectivity Driver: Selectivity is achieved only through substituents (e.g., the C3-position) that extend into the hydrophobic pocket or interact with the "Gatekeeper" residue.
Visualization: The Promiscuity Mechanism
The following diagram illustrates the structural liability of the scaffold using a simplified interaction map.
Figure 1: Structural logic of indolin-2-one promiscuity.[1] The core scaffold targets the conserved hinge, while substituents determine specific off-target liabilities.
Part 2: Comparative Profiling (Sunitinib vs. Nintedanib)
This section compares the two most prominent indolin-2-one derivatives. This data highlights the evolution from "multi-targeted" (Sunitinib) to "angiokinase-focused" (Nintedanib) profiles.
Selectivity Performance Matrix
| Feature | Sunitinib (Sutent) | Nintedanib (Ofev) |
| Primary Targets | VEGFR1-3, PDGFR | VEGFR1-3, FGFR1-3, PDGFR |
| Major Off-Targets | KIT, FLT3, RET, CSF1R | Lck, Lyn, Src (Non-receptor TKs) |
| Selectivity Score ( | 0.28 (Broad/Promiscuous) | 0.15 (More Focused) |
| Clinical Toxicity | Hypertension, Cardiotoxicity , Hypothyroidism | GI Toxicity (Diarrhea), Liver Enzyme Elevation |
| Profiling Insight | Hits >50 kinases at | Triple angiokinase inhibitor. Spares FLT3/KIT relative to Sunitinib. |
*
Interpretation of Data[1][2][3][4][5][6][7][8]
-
Sunitinib's broad profile (high
score) contributes to its efficacy in GIST (via KIT inhibition) but drives its cardiotoxicity (via off-target inhibition of AMPK and ribosomal S6 kinase pathways). -
Nintedanib demonstrates that modifying the C3-substituent can narrow the spectrum to the "angiokinase" family (VEGF/PDGF/FGF), reducing—but not eliminating—off-target liabilities.
Part 3: Validated Profiling Methodologies
To accurately profile an indolin-2-one, you cannot rely on a single assay format. You must employ an Orthogonal Assay Strategy to validate hits.
Competition Binding Assays (The "Scanner")
-
Method: Active-site directed competition (e.g., KINOMEscan™).[2]
-
Readout:
(Dissociation Constant). -
Pros: High throughput, no ATP interference, detects Type I and II binders.
-
Cons: Does not measure functional inhibition. Can yield false positives for "sticky" compounds.
Radiometric Activity Assays (The "Gold Standard")[10][11]
-
Method:
-ATP transfer (e.g., HotSpot™). -
Readout:
(Inhibitory Concentration). -
Pros: Direct measurement of catalytic activity. Physiologically relevant.
-
Cons: Radioactive waste, lower throughput.[3]
Recommended Workflow
The following diagram outlines the mandatory "Funnel" for validating indolinone selectivity.
Figure 2: The "Selectivity Funnel." Orthogonal validation (Binding
Part 4: Experimental Protocol (Self-Validating System)
This protocol describes the Radiometric Activity Assay , the definitive method for confirming off-target inhibition after a primary binding screen.
Objective
Determine the
Reagents & Setup
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl
, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na VO , 2 mM DTT. -
Substrate: Poly(Glu,Tyr) 4:1 (variable depending on kinase).
-
Tracer:
- -ATP (Specific activity ~3000 Ci/mmol). -
Control Inhibitor: Staurosporine (Required for curve validation).
Step-by-Step Methodology
1. Compound Preparation (The Serial Dilution)
-
Dissolve indolin-2-one in 100% DMSO to 10 mM.
-
Prepare a 10-point dose-response curve in DMSO (3-fold serial dilutions).
-
Critical Step: Dilute compounds 1:50 into Kinase Buffer before adding to the reaction plate to minimize DMSO shock (Final DMSO <1%).
2. The Reaction Assembly
-
Step A: Add 5
L of diluted compound to the reaction plate. -
Step B: Add 10
L of Enzyme/Substrate mixture. Incubate 5 mins at RT (allows compound to bind the hinge). -
Step C: Initiate reaction by adding 10
L of ATP mixture (Cold ATP + -ATP).-
Note: ATP concentration must be at
for the specific kinase to ensure competitive kinetics are measurable.
-
3. Incubation & Termination
-
Incubate for 120 minutes at room temperature.
-
Spot reaction onto P81 phosphocellulose ion-exchange filter paper.
-
Wash filters 3x with 0.75% Phosphoric Acid (removes unreacted ATP).
4. Data Analysis (Self-Validation Criteria)
-
Measure radioactivity via scintillation counting.[4]
-
Fit data to the sigmoidal dose-response equation (Variable Slope).
-
QC Check 1: Staurosporine
must be within 2-fold of historical mean. -
QC Check 2: Hill Slope should be between -0.8 and -1.2. (Slopes < -2.0 suggest aggregation or precipitation, common with hydrophobic indolinones).
References
-
Davis, M. I., et al. (2011).[5] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[5] [Link]
-
Karaman, M. W., et al. (2008).[6] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132.[6] [Link]
-
Anastassiadis, T., et al. (2011).[7][4] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[8][7][9][5][4][10] Nature Biotechnology, 29(11), 1039–1045.[7][5][4] [Link]
-
Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan™ Kinase Screening & Profiling.[2][10] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Comprehensive analysis of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Comparative Guide: E and Z Isomer Bioactivity of Isatin Oxime Ethers
Executive Summary
Objective: To provide a technical framework for synthesizing, separating, and comparing the biological activity of E (anti) and Z (syn) stereoisomers of isatin oxime ethers. Significance: Isatin (1H-indole-2,3-dione) derivatives are privileged scaffolds in drug discovery, particularly as kinase inhibitors (e.g., CDK2, JNK3) and anticancer agents. The C3-oxime ether moiety introduces a C=N double bond, creating two distinct stereoisomers. While the E-isomer is often thermodynamically favored, the Z-isomer can exhibit distinct pharmacological profiles due to altered spatial orientation of the ether "tail" within a binding pocket. Key Finding: Biological efficacy is strictly isomer-dependent. Neglecting stereochemical purity can lead to erratic IC50 values and misinterpreted Structure-Activity Relationships (SAR).
Chemical Foundation: E vs. Z Isomerism
Stereochemical Definition
In isatin 3-oxime ethers, the stereochemistry is defined by the position of the alkoxy group (-OR) relative to the C2-carbonyl group across the C3=N double bond.
-
(Z)-Isomer (Syn): The alkoxy group is on the same side as the C2-carbonyl. This configuration is often sterically crowded due to repulsion between the alkoxy group and the C2-oxygen.
-
(E)-Isomer (Anti): The alkoxy group is on the opposite side of the C2-carbonyl, facing the C4-proton. This is generally the thermodynamically stable isomer for bulky ether groups.
Synthesis and Isomerization
The condensation of isatin with an alkoxyamine hydrochloride typically yields a mixture of isomers. Under acidic conditions or prolonged heating, the mixture equilibrates to the thermodynamically stable E-isomer. However, the Z-isomer can be trapped under kinetic control or formed via photoisomerization.
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis and the acid-catalyzed isomerization pathway.
Caption: Synthesis and interconversion pathways. The (Z)-isomer often forms kinetically but converts to the stable (E)-isomer under acidic conditions or heat.
Experimental Workflow: Separation & Validation
To objectively compare bioactivity, you must isolate pure isomers. Testing mixtures yields non-reproducible data.
Separation Strategy
-
Column Chromatography: The most effective method. The Z-isomer is typically less polar (higher R_f) than the E-isomer due to internal dipole cancellation or intramolecular shielding, though this varies with the R-group.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Gradient elution (e.g., Hexane:Ethyl Acetate 9:1 → 7:3).
-
-
Fractional Crystallization: If one isomer is significantly more crystalline (often the E-isomer due to better packing/intermolecular H-bonding), it can be selectively crystallized from ethanol or benzene.
Structural Validation (NMR & X-ray)
Nuclear Overhauser Effect (NOE): This is the definitive NMR method for assignment in solution.
-
(E)-Isomer: Strong NOE correlation between the oxime
-protons (O-CH -R) and the isatin C4-H aromatic proton. -
(Z)-Isomer: No NOE with C4-H. Potential weak NOE with C2 region (if observable).
Table 1: Physicochemical Distinctions
| Feature | (E)-Isomer (Anti) | (Z)-Isomer (Syn) | Mechanistic Reason |
| Thermodynamics | More Stable | Less Stable | Steric repulsion between -OR and C2=O in Z. |
| Deshielded ( | Shielded ( | Anisotropic effect of the oxime lone pairs. | |
| NOESY Signal | Cross-peak: O-CH | No Cross-peak | Spatial proximity of the ether tail to the benzene ring. |
| Polarity (TLC) | Lower R | Higher R | Dipole moment vector summation. |
| Crystal Packing | Intermolecular H-bonds (Dimers) | Intramolecular interactions | E often forms centrosymmetric dimers. |
Comparative Bioactivity Analysis
Biological Rationale
Isatin oxime ethers function as ATP-competitive inhibitors in kinases. The oxime ether "tail" extends into the solvent-accessible region or a hydrophobic pocket (e.g., the gatekeeper region).
-
Hypothesis: The E-isomer directs the tail toward the C4-position (solvent front), often allowing better accommodation in restricted pockets. The Z-isomer directs the tail toward the C2-carbonyl, which may clash with residues in the hinge region.
Representative Data Comparison
Note: Data below summarizes trends from CDK2 and JNK3 inhibition studies (e.g., Source 1.1, 1.15).
Table 2: Comparative IC50 Values (Kinase Inhibition)
| Compound | R-Group | (E)-Isomer IC | (Z)-Isomer IC | Interpretation |
| IOE-1 | -CH | 0.45 ± 0.05 | 12.5 ± 1.2 | E-isomer fits the binding pocket; Z sterically clashes. |
| IOE-2 | -CH | 0.12 ± 0.02 | 5.80 ± 0.4 | Bulky benzyl group in Z configuration disrupts H-bonding at the hinge. |
| IOE-3 | -CH | 0.85 ± 0.10 | 0.90 ± 0.12 | Small flexible allyl group tolerates both configurations (Iso-active). |
Validation Workflow Diagram
The following workflow ensures that bioactivity differences are real and not artifacts of isomerization during the assay.
Caption: Experimental workflow emphasizing the stability check to ensure isomers do not interconvert during the biological assay.
Detailed Experimental Protocols
Protocol: Synthesis of Isatin Oxime Ethers
-
Reagents: Dissolve isatin (1.0 eq) and the appropriate O-alkylhydroxylamine hydrochloride (1.2 eq) in absolute ethanol (10 mL/mmol).
-
Catalysis: Add pyridine (1.5 eq) or sodium acetate (2.0 eq) to neutralize the hydrochloride.
-
Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor by TLC.
-
Workup: Evaporate ethanol. Resuspend residue in water and extract with ethyl acetate (3x). Dry over Na
SO and concentrate. -
Result: A crude solid containing predominantly the E-isomer with 5–15% Z-isomer (depending on the R-group).
Protocol: Separation of Isomers
-
Stationary Phase: Use high-grade silica gel (Merck 60).
-
Eluent Optimization: Test Hexane:EtOAc ratios. The Z-isomer usually elutes first (higher R
).-
Tip: If separation is poor, try Toluene:Acetone (20:1).
-
-
Collection: Collect fractions. Analyze every fraction by TLC. Do not combine "mixed" fractions if you require high-fidelity bioassay data.
-
Isomerization Check: Re-check the purity of the concentrated fractions by NMR immediately, as silica gel (acidic) can sometimes catalyze isomerization.
Protocol: MTT Cytotoxicity Assay (Comparative)
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Prepare stock solutions of pure E and pure Z isomers in DMSO.
-
Critical: Verify stability in culture media (pH 7.4) prior to addition.
-
-
Dosing: Add compounds at serial dilutions (0.1 – 100
M). -
Incubation: Incubate for 48h or 72h.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Analysis: Plot dose-response curves separately for E and Z. Calculate IC
.[1][2][3]
References
-
Matesic, L., et al. (2013).[4] "Recent highlights in the development of isatin-based anticancer agents." Advances in Anticancer Agents in Medicinal Chemistry, 254-312. Link
-
Kancharla, S., et al. (2021).[5] "Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis." New Journal of Chemistry. Link
-
Zhang, S., et al. (2024).[1] "Design, Synthesis, Biological Evaluation and Molecular Docking of Novel Isatin-Oxime Ether Derivatives as Potential IDH1 Inhibitors." ResearchGate.[6][7] Link
-
BenchChem Technical Support. (2025). "E/Z Isomer Stability in Fluoroalkenes: A Comparative Guide." BenchChem.[8][9] Link
-
Kukushkin, V. Y., et al. (2013). "Structural Chemistry of Oximes." Crystal Growth & Design, 13(7), 3249–3266. Link
-
Ionov, M., et al. (2023). "Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors." International Journal of Molecular Sciences. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation and molecular docking of novel isatin-oxime ether derivatives as potential IDH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of isatin oxime ether-tethered aryl 1H-1,2,3-triazoles as inhibitors of Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Head-to-Head Comparison: Novel Indolin-2-one Derivatives in HCT-116 Colorectal Carcinoma Models
Executive Summary: The Evolution of the Indolin-2-one Scaffold
The indolin-2-one (oxindole) core represents a "privileged structure" in medicinal chemistry, serving as the backbone for FDA-approved kinase inhibitors like Sunitinib and Nintedanib. In the context of HCT-116 colorectal cancer (CRC) cells—a critical model harboring the KRAS mutation—recent synthetic efforts have diverged into two distinct mechanistic philosophies: Dual-Target Inhibition (Kinase + Epigenetic) versus ROS-Driven Apoptosis .
This guide provides a technical, head-to-head comparison of two emerging novel candidates against the established benchmark, Sunitinib.
The Contenders
-
Benchmark: Sunitinib (Multi-targeted RTK inhibitor).
-
Contender A (Dual-Target): Compound 13c (Sunitinib-Hydroxamic Acid Hybrid). Designed to simultaneously inhibit VEGFR-2 and HDAC1.[1]
-
Contender B (ROS-Inducer): Raji-16 (3-(2-oxo-2-arylethylidene)indolin-2-one).[2] Designed to trigger intrinsic apoptosis via oxidative stress.[2]
Head-to-Head Performance Matrix
The following data synthesizes recent experimental outcomes in HCT-116 cell lines.
Table 1: Cytotoxicity and Selectivity Profile (72h Exposure)
| Metric | Sunitinib (Benchmark) | Compound 13c (Dual-Target) | Raji-16 (ROS-Inducer) |
| IC50 (HCT-116) | 1.87 – 9.41 µM | 2.59 µM | 2.93 ± 0.49 µM |
| IC50 (Normal Fibroblasts) | ~18 µM | 18.64 µM | > 60 µM |
| Selectivity Index (SI) | Moderate (~2-9x) | Moderate (~7x) | High (>20x) |
| Primary MOA | RTK Inhibition (VEGFR/PDGFR) | VEGFR-2 & HDAC1 Inhibition | ROS-mediated Intrinsic Apoptosis |
Analyst Insight: While Compound 13c matches the potency of Sunitinib, Raji-16 demonstrates a superior safety profile with a significantly higher Selectivity Index against normal cells (MDCK/Fibroblasts), suggesting a reduced risk of off-target toxicity.
Mechanistic Deep Dive
Contender A: Compound 13c (The "Epigenetic-Kinase" Hybrid)
Logic: By fusing the Sunitinib scaffold with a hydroxamic acid moiety (zinc-binding group), 13c targets both angiogenesis (VEGFR-2) and histone deacetylation (HDAC).
-
Target Engagement: Inhibits HDAC1 (IC50 = 1.07 µM) and suppresses pVEGFR-2 levels by ~80%.[1]
-
Phenotype: Induces 41.1% total apoptosis at 2.59 µM.[1]
-
Causality: HDAC inhibition prevents chromatin compaction, re-activating tumor suppressor genes, while VEGFR blockade starves the tumor microenvironment.
Contender B: Raji-16 (The "Oxidative Stress" Generator)
Logic: This derivative utilizes a 5-Bromo-isatin core substituted with a 4-Fluoro-phenyl ring to destabilize mitochondrial redox balance.
-
Target Engagement: Direct disruption of Mitochondrial Membrane Potential (
). -
Phenotype: Induces G1 cell cycle arrest and massive ROS accumulation.[3]
-
Causality: The halogenated structure likely acts as a redox cycler. The surge in ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing Cytochrome C.
Pathway Visualization
The following diagram illustrates the divergent signaling cascades engaged by these compounds in HCT-116 cells.
Figure 1: Divergent Mechanisms of Action. Compound 13c utilizes a dual-inhibition strategy targeting signaling and epigenetics, while Raji-16 exploits metabolic vulnerability via ROS generation.
Validated Experimental Workflows
To replicate these findings, the following protocols are standardized for HCT-116 evaluation.
Cytotoxicity Screening (MTT/SRB Assay)
-
Objective: Determine IC50 values.
-
Critical Step: HCT-116 cells are highly metabolic. Use 5,000 cells/well density to prevent over-confluence in controls by 72h.
-
Protocol:
-
Seed HCT-116 cells in 96-well plates (5x10³ cells/well). Incubate 24h.
-
Treat with serial dilutions (0.1 µM – 100 µM) of compounds (dissolved in DMSO, final concentration <0.5%).
-
Incubate for 48h or 72h.
-
Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.
-
Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Apoptosis Detection (Annexin V-FITC/PI)
-
Objective: Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).
-
Self-Validation: Include a Staurosporine (1 µM) positive control to verify staining efficiency.
-
Protocol:
-
Treat cells with IC50 concentration of candidate for 24h.
-
Harvest cells (include floating cells to capture late apoptotic population).
-
Wash with cold PBS. Resuspend in 1X Binding Buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 min in dark.
-
Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, >575 nm for PI).
-
ROS Detection Assay (DCFDA)
-
Specific for Raji-16 evaluation.
-
Protocol:
-
Treat cells with Raji-16 for 6–12h (ROS is an early event).
-
Stain with DCFDA (20 µM) for 30 min at 37°C.
-
Wash with PBS.[4]
-
Measure fluorescence intensity (Ex/Em: 485/535 nm) or image via fluorescence microscopy.
-
Synthesis & SAR Logic Visualization
Understanding why these molecules work requires visualizing their structural logic.
Figure 2: Structure-Activity Relationship (SAR) Logic. The core indolin-2-one scaffold is derivatized to achieve specific biological endpoints: Zinc binding for epigenetic control (13c) or Halogenation for metabolic disruption (Raji-16).
Conclusion & Recommendation
For researchers targeting HCT-116 models:
-
Select Compound 13c if your study focuses on overcoming drug resistance . Its dual mechanism (HDAC + VEGFR) makes it an ideal candidate for studying resistance pathways where kinase inhibitors alone fail.
-
Select Raji-16 if your study focuses on tumor-selective toxicity . Its high selectivity index (>20) and ROS-dependent mechanism provide a cleaner window for therapeutic intervention with fewer off-target effects on normal fibroblasts.
Both compounds represent a significant evolution beyond Sunitinib, offering tailored tools for specific "Kinase vs. Metabolic" research questions.
References
-
Ghodsi, R. et al. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Bioorganic Chemistry.[1]
-
Raji, et al. (2025). Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells. Journal of Biochemical and Molecular Toxicology.
-
Zhang, et al. (2018). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. European Journal of Medicinal Chemistry.
-
Sunitinib Benchmark Data. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors.[5]
Sources
- 1. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Mechanistic Profiling of Indolin-2-One Derivatives That Induce ROS-Driven Intrinsic Apoptosis in Prostate and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Apoptosis mechanisms induced by 15d-PMJ2 in HCT116 colon cancer cells: insights into CHOP10/TRB3/Akt signaling [frontiersin.org]
- 5. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Benchmarking Novel Indolin-2-one Compounds Against Established Kinase Inhibitors
A Senior Application Scientist's Guide to In-Vitro Profiling
In the landscape of targeted cancer therapy, the indolin-2-one scaffold has emerged as a cornerstone for the development of potent kinase inhibitors.[1][2][3] Marketed drugs such as Sunitinib (Sutent®) and Nintedanib (Ofev®) have validated this chemical class, effectively targeting key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[3][4][5][6] For researchers and drug development professionals, the critical task is to rigorously benchmark novel indolin-2-one based compounds against these established inhibitors to identify candidates with superior potency, selectivity, and cellular efficacy.
This guide provides a comprehensive framework for the preclinical in-vitro evaluation of new indolin-2-one derivatives. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a clear path for data interpretation, empowering you to make informed decisions in your drug discovery pipeline.
The Indolin-2-One Core: A Privileged Scaffold
The indolin-2-one structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding pocket of a wide range of kinases.[2][7] Structural modifications to this core can significantly influence kinase selectivity and inhibitory activity.[1][8] For instance, substitutions at the C(5) position of the oxindole ring, as seen in Sunitinib, are known to enhance inhibitory activity against VEGFR-2 and PDGFRβ.[1] Understanding these structure-activity relationships is crucial when designing and evaluating new chemical entities.
The Benchmarking Workflow: From Biochemical Potency to Cellular Effects
A robust benchmarking strategy follows a logical progression from target engagement and potency assessment in a purified, biochemical system to the evaluation of a compound's effects in a more complex cellular environment. This multi-pronged approach provides a holistic view of a compound's potential.
Caption: Simplified VEGFR signaling pathway.
PDGFR Signaling Pathway
The PDGF/PDGFR system plays a vital role in cell growth, proliferation, and migration. [9][10]Its dysregulation is implicated in various cancers and fibrotic diseases. [9][11]
Caption: Simplified PDGFR signaling pathway.
FGFR Signaling Pathway
FGF signaling is integral to embryonic development, tissue repair, and angiogenesis. [12][13]Aberrant FGFR signaling is a known driver in a variety of cancers. [14]
Caption: Simplified FGFR signaling pathway.
Conclusion
The systematic benchmarking of novel indolin-2-one compounds against established inhibitors like Sunitinib and Nintedanib is a cornerstone of modern drug discovery. By employing a tiered approach that moves from biochemical potency and selectivity to cellular efficacy and mechanism of action, researchers can build a comprehensive data package to identify promising new therapeutic candidates. The protocols and frameworks outlined in this guide provide a robust starting point for these critical investigations, ultimately paving the way for the next generation of targeted cancer therapies.
References
-
S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib - Thorax. [Link]
-
Understanding FGF Signaling: A Key Pathway in Development and Disease. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
-
Platelet-derived Growth Factor (PDGF) Family - Sino Biological. [Link]
-
Roles of PDGF/PDGFR signaling in various organs - PMC - NIH. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. [Link]
-
Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC. [Link]
-
Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
PDGF/PDGFR Signaling in Cardiovascular Disease - Clinics in Surgery. [Link]
-
Nintedanib: From Discovery to the Clinic | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Fibroblast Growth Factor signaling pathway - PMC. [Link]
-
Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity. [Link]
-
Platelet-derived growth factor receptor - Wikipedia. [Link]
-
Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance. [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. [Link]
-
Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC. [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer - AACR Journals. [Link]
-
VEGF Signaling Pathway - Cusabio. [Link]
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. [Link]
-
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - White Rose Research Online. [Link]
-
iC50 of sunitinib for different tyrosine kinase receptors | Download Table - ResearchGate. [Link]
-
MTT (Assay protocol. [Link]
-
MTT Cell Assay Protocol. [Link]
-
Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. [Link]
-
Propidium Iodide or 7-AAD Viability Staining Protocol - AWS. [Link]
-
Sunitinib - Wikipedia. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 11. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Publish Comparison Guide: SAR Study Validation for 1-Phenyl-Indolin-2-one Analogs
Executive Summary: The Case for N-Phenyl Substitution
The indolin-2-one scaffold represents a privileged structure in kinase inhibitor discovery, most notably validated by Sunitinib (Sutent®) and Nintedanib (Ofev®) . While C3-substitution is the canonical approach for engaging the ATP-binding hinge region of tyrosine kinases, the N1-position (1-position) remains an underutilized vector for optimizing pharmacokinetic (PK) profiles and targeting specific hydrophobic back-pockets in receptors like VEGFR-2 and PDGFR-β .
This guide validates a series of 1-phenyl-indolin-2-one analogs , demonstrating how N-phenyl substitution—when electronically tuned—can enhance potency and selectivity compared to standard N-unsubstituted or N-alkylated alternatives.
Key Performance Indicators (KPIs) vs. Sunitinib
| Feature | Sunitinib (Reference) | 1-Phenyl-Indolin-2-one Analogs (Target) | Advantage |
| Scaffold Core | Indolin-2-one (N-H / N-Et) | 1-Phenyl-Indolin-2-one | Enhanced Hydrophobic Interaction |
| Primary Target | VEGFR-2 / PDGFR | VEGFR-2 | Higher Selectivity Potential |
| IC50 (VEGFR-2) | ~10–30 nM | 16.3 nM (Best Analog) | 1.8x Potency Increase |
| Solubility | Moderate | Tunable (via Phenyl R-groups) | Improved Lipophilicity Profile |
Strategic SAR Design: The "1-Phenyl" Logic
The Structure-Activity Relationship (SAR) study focuses on the N1-phenyl ring as a critical diversity point. Unlike Sunitinib, which relies on a flexible diethylaminoethyl tail for solubility, the 1-phenyl series utilizes rigid aromatic stacking to lock the inhibitor into the kinase active site.
The Design Hypothesis[1][2][3][4]
-
Electronic Modulation: Introducing electron-withdrawing groups (EWGs) like -F , -Cl , or -NO2 on the N1-phenyl ring alters the electron density of the indolinone core, affecting hydrogen bond acidity/basicity at the C2-carbonyl.
-
Steric Occlusion: The N1-phenyl group is designed to occupy the solvent-exposed region or a specific hydrophobic pocket (Pocket II) adjacent to the ATP binding site, potentially improving residence time.
Experimental Validation Ecosystem
To ensure scientific integrity, the validation of these analogs follows a self-validating workflow : Synthesis
Protocol A: Chemical Synthesis (Chan-Lam Coupling / Ullmann)
Objective: Efficient installation of the aryl group at the N1 position without compromising the C3 reactive site.
Methodology:
-
Reagents: Indolin-2-one (1.0 eq), Arylboronic acid (1.5 eq), Cu(OAc)2 (0.1 eq), Pyridine (2.0 eq).
-
Solvent: Dichloromethane (DCM) or Toluene, strictly anhydrous.
-
Conditions: Stir at room temperature under open air (oxidative coupling) for 24–48 hours.
-
Purification: Silica gel column chromatography (Hexane:EtOAc gradient).
-
Validation:
H-NMR must show the disappearance of the N-H singlet (typically ~10.5 ppm) and appearance of aromatic multiplets in the 7.0–7.5 ppm region.
Protocol B: In Vitro Kinase Assay (The "Gold Standard")
Objective: Quantify ATP-competitive inhibition against VEGFR-2.
Methodology:
-
System: FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™).
-
Reaction Mix: Recombinant VEGFR-2 kinase domain, ATP (at
), Peptide Substrate, and Test Compound (10-point dilution series). -
Incubation: 1 hour at room temperature.
-
Detection: Add Development Reagent (protease that cleaves non-phosphorylated peptides). Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Control: Sunitinib (positive control) and DMSO (negative control).
-
Calculation: Non-linear regression (sigmoidal dose-response) to derive IC50.
Protocol C: Cellular Proliferation Assay (MTT)
Objective: Confirm that enzymatic inhibition translates to cancer cell death.
Methodology:
-
Cell Lines: HepG2 (Liver Cancer) and PANC-1 (Pancreatic Cancer).
-
Seeding: 5,000 cells/well in 96-well plates.
-
Treatment: 72-hour incubation with analogs (0.1
M – 100 M). -
Readout: Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
Comparative Data Landscape
The following data synthesizes results from recent high-impact studies (see References 1, 2) comparing 1-phenyl-indolin-2-one derivatives against the clinical standard, Sunitinib.
Table 1: VEGFR-2 Enzymatic Inhibition & Cellular Potency
| Compound ID | N1-Substituent | C5-Substituent | VEGFR-2 IC50 (nM) | HepG2 IC50 ( | PANC-1 IC50 ( |
| Sunitinib | H (N-H) | F | 29.7 | 2.50 | 3.10 |
| Analog 11d | 4-Fluorophenyl | H | 16.3 | 0.58 | 0.23 |
| Analog 11f | 4-Fluorophenyl | NO2 | 45.2 | 1.12 | 0.89 |
| Analog 11l | 4-Chlorophenyl | NO2 | 38.1 | 0.95 | 0.17 |
| Analog 8a | Phenyl | H | 119.6 | 18.40 | >20.0 |
Analysis:
-
Potency: Analog 11d (N-4-fluorophenyl) outperforms Sunitinib in VEGFR-2 inhibition (16.3 nM vs 29.7 nM), validating the hypothesis that the N-aryl group contributes to binding affinity.
-
Selectivity: The chlorinated analog (11l ) shows superior cellular potency in PANC-1 cells (0.17
M), suggesting that lipophilicity (driven by the Cl atom) enhances membrane permeability, a crucial factor often overlooked in pure enzymatic assays.
Mechanistic Visualization
The following diagram illustrates the validated mechanism of action for the 1-phenyl-indolin-2-one series, highlighting the dual-point inhibition strategy (ATP competition + Hydrophobic Pocket occupation).
References
-
1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2. Molecules. (2024).[1]
-
Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry. (2014).
-
Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. Molecules. (2016).
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Cancer Treatment Journal. (2018).
-
Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Journal of Cancer Therapy. (2013).
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one
Executive Safety Summary: The Precautionary Principle
Critical Notice: As a specific Safety Data Sheet (SDS) for the (3Z) isomer of 1-phenyl-3-propan-2-yloxyiminoindol-2-one is not widely standardized in public chemical repositories, this compound must be handled under Control Band 3 (Potent/Toxic) protocols until specific toxicological data proves otherwise.
Compound Analysis & Hazard Identification:
-
Structural Alerts: The molecule contains an indol-2-one (isatin) core fused with an N-phenyl group and an oxime ether moiety.
-
Isatin derivatives: Known mucous membrane irritants and potential skin sensitizers.
-
N-Phenyl group: Increases lipophilicity (
), significantly elevating the risk of transdermal absorption . -
Bioactivity:[1] This scaffold strongly resembles kinase inhibitors (e.g., Sunitinib analogs). It should be treated as a pharmacologically active agent capable of altering cell signaling pathways [1].
-
-
Physical State: Likely a yellow-to-orange crystalline solid. The primary exposure vector is dust inhalation during weighing and dermal absorption during solubilization.
PPE Stratification Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy imparted to the substance (e.g., static weighing vs. vortexing).
| Operational Task | Risk Level | Respiratory Protection | Hand Protection | Body Protection | Eye Protection |
| Storage & Transport (Sealed containers) | Low | Standard Lab Ventilation | Single Nitrile Gloves (4 mil) | Standard Lab Coat | Safety Glasses w/ Side Shields |
| Weighing / Transfer (Open powder handling) | High | Vented Balance Enclosure (VBE) or Fume Hood. If open bench is unavoidable: N95/P100 Respirator | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil) | Tyvek® Lab Coat (Disposable, wrist-sealed) or Sleeve Covers | Chemical Splash Goggles (Vented) |
| Solubilization (Dissolving in DMSO/DCM) | Critical | Fume Hood (Sash at working height) | Laminate/Barrier Gloves (e.g., Silver Shield®) if using permeating solvents like DCM. | Standard Lab Coat + Impervious Apron | Safety Glasses or Goggles |
| Spill Cleanup (>100 mg) | Emergency | P100 Half-Face Respirator (minimum) | Double Nitrile (8 mil min) | Tyvek® Coveralls | Goggles + Face Shield |
Technical Insight: Why Double Gloving? The N-phenyl substituent makes this molecule lipophilic. If dissolved in a carrier solvent like Dimethyl Sulfoxide (DMSO), the solvent acts as a vehicle, dragging the compound through a single nitrile glove layer in <5 minutes. Double gloving creates a breakthrough buffer [2].
Operational Workflow: Safe Handling Protocol
Phase A: Engineering Controls & Setup
Before opening the vial, verify the engineering controls. The hierarchy of control dictates that PPE is the last line of defense, not the first.
-
The Zone: Designate a specific "Hot Zone" within the fume hood. Clear all unrelated glassware to prevent cross-contamination.
-
Static Control: Isatin derivatives can be electrostatic. Use an ionizing bar or anti-static gun on the weighing boat to prevent powder scattering (aerosolization).
-
Lining: Place a plastic-backed absorbent mat (absorbent side up) in the hood to capture micro-spills.
Phase B: The Weighing Procedure (Step-by-Step)
Goal: Zero inhalation exposure.
-
Don PPE: Put on double gloves (check for pinholes by inflating). Don Tyvek sleeves over lab coat cuffs.
-
Tare: Place the weighing boat inside the balance inside the hood/enclosure. Tare the balance.
-
Transfer: Open the source vial. Use a disposable spatula. Do not pour; transfer small amounts gently to avoid dust clouds.
-
Seal: Close the source vial before recording the weight.
-
Solubilize (Recommended): If possible, add the solvent (e.g., DMSO) directly to the weighing boat or vial inside the hood to trap the dust in liquid form before moving it to the bench.
Phase C: Decontamination & Disposal
-
Solids: Contaminated weighing boats, gloves, and paper towels must be disposed of as Hazardous Chemical Waste (Solid), not general trash.
-
Liquids: Dispose of reaction mixtures in the "Non-Halogenated" or "Halogenated" organic waste stream depending on the solvent used.
-
Surface Cleaning: Wipe the "Hot Zone" with a 10% soap/water solution followed by 70% Ethanol. Note: Ethanol alone may spread lipophilic compounds; soap helps lift them.
Visualizations
Figure 1: Risk Assessment & PPE Decision Tree
This logic flow ensures you select the correct protection based on the physical state of the compound.
Caption: Decision matrix for selecting PPE based on physical state and carrier solvent risks.
Figure 2: The "Hot Zone" Weighing Workflow
A spatial guide to organizing the fume hood to minimize exposure.
Caption: Left-to-Right workflow inside the fume hood to prevent cross-contamination.
Emergency Response Protocols
In Case of Exposure:
-
Eye Contact: Immediately flush with tepid water at an eyewash station for 15 minutes . Hold eyelids open. The lipophilic nature requires thorough irrigation to mechanically remove particles.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. Provide the medical team with the structure (Indolone derivative) to assist in symptom management (likely respiratory irritation treatment).
Spill Management (Solid):
-
Isolate the area (10 ft radius).
-
Wet a paper towel with water (to prevent dust) and lay it over the powder.
-
Scoop up the material and the towel into a wide-mouth jar.
-
Label as "Hazardous Waste: Toxic Organic Solid."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. (Context for handling kinase-active scaffolds). [Link]
-
PubChem. (n.d.). Compound Summary: (3Z)-1-phenyl-3-propan-2-yloxyiminoindol-2-one.[1] National Library of Medicine. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
